1-Methylguanosine (Standard)
Description
BenchChem offers high-quality 1-Methylguanosine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylguanosine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1 |
InChI Key |
NYHBQMYGNKIUIF-DTUHVUQASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Guardian of the Genome's Message: 1-Methylguanosine's Critical Role in Preventing Frameshift Errors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Translational fidelity is paramount to the accurate expression of the genetic code. Frameshift errors, the insertion or deletion of nucleotides during translation, can lead to the synthesis of non-functional or toxic proteins, with severe consequences for cellular health. A key player in safeguarding the reading frame is the post-transcriptional modification of transfer RNA (tRNA). This technical guide delves into the pivotal role of 1-methylguanosine (B33566) (m1G), a modified nucleoside found predominantly at position 37 (m1G37) of specific tRNAs, in the prevention of +1 frameshift errors. We will explore the molecular mechanisms, the enzymatic machinery responsible for this modification, and the quantitative impact of its absence. This document also provides an overview of key experimental protocols for studying m1G and its function, alongside visual representations of the underlying biological processes.
The Molecular Mechanism of m1G-Mediated Frameshift Prevention
The m1G modification is a crucial component for maintaining the correct reading frame during protein synthesis. It is typically found at position 37, immediately 3' to the anticodon, in tRNAs that read codons beginning with cytosine, such as those for proline (CCN), leucine (B10760876) (CUN), and arginine (CGG). The primary function of m1G37 is to prevent +1 ribosomal frameshifting, a process where the ribosome advances by four nucleotides instead of the canonical three, leading to a shift in the reading frame.
The absence of m1G37, often resulting from mutations in the enzymes responsible for its synthesis, leads to a significant increase in the frequency of +1 frameshifting events. This is particularly pronounced at sequences containing stretches of cytosines. The lack of the m1G37 modification in tRNAPro, for example, has been shown to increase +1 frameshifting by nearly 10-fold in a reporter system.
The mechanism by which m1G37 prevents frameshifting is multifaceted:
-
Steric Hindrance and Structural Stabilization: The methyl group of m1G provides steric bulk and introduces a positive charge on the guanine (B1146940) base. This modification helps to stabilize the codon-anticodon interaction within the ribosome's A-site, ensuring proper alignment and preventing the tRNA from "slipping" forward to read a four-nucleotide codon. The modification contributes to the overall structural integrity of the anticodon loop.
-
Preventing Wobble at the Third Position: The presence of m1G37 reinforces the standard Watson-Crick base pairing at the third codon position, preventing the formation of a "wobble" pair that could facilitate a +1 shift.
-
Conformational Rigidity: Cryo-electron microscopy studies have revealed that the absence of m1G37 allows for greater conformational flexibility in the anticodon loop. This increased flexibility can permit the formation of a four-base-pair interaction between the tRNA and the mRNA, directly leading to a +1 frameshift.
The Enzymatic Machinery: TrmD and Trm5
The synthesis of m1G is catalyzed by a specific class of enzymes known as tRNA (guanine-N1)-methyltransferases. These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor.
-
In Bacteria: The enzyme responsible for m1G37 formation is TrmD . TrmD is essential for the viability of many bacterial species, making it a promising target for the development of novel antibiotics.
-
In Eukaryotes and Archaea: The orthologous enzyme is Trm5 . While catalyzing the same reaction, Trm5 and TrmD have distinct evolutionary origins and structural differences.
The biosynthesis of m1G is a critical step in tRNA maturation and is essential for maintaining translational accuracy.
Quantitative Impact of m1G Deficiency on Frameshifting
The absence of the m1G37 modification has a quantifiable and significant impact on the frequency of +1 frameshift errors. The table below summarizes key findings from studies investigating the effects of m1G deficiency, primarily through the analysis of trmD mutants.
| Organism | tRNA Species | Codon Context | Fold Increase in +1 Frameshifting (approx.) | Reference |
| Salmonella typhimurium | tRNAPro | CCC-N | Efficiently suppressed in trmD3 mutant | |
| Escherichia coli | tRNAPro | CCC-U/A | ~10 | |
| Salmonella typhimurium | tRNAPro | Not specified | Significant increase | |
| Escherichia coli | General | Not specified | Leads to +1 frameshifts and premature termination |
Experimental Protocols
Investigating the role of 1-methylguanosine in preventing frameshift errors requires a combination of genetic, biochemical, and analytical techniques. Below are overviews of key experimental protocols.
Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a powerful and widely used method for the identification and quantification of modified nucleosides in tRNA.
-
tRNA Isolation: Total tRNA is isolated from cells, often using commercial kits, and can be further purified by methods like polyacrylamide gel electrophoresis (PAGE).
-
Enzymatic Digestion: The purified tRNA is digested into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies each nucleoside based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantification: The abundance of each modified nucleoside, including m1G, is quantified by comparing its peak area to that of unmodified nucleosides or internal standards.
Reporter Gene Assays for Measuring Ribosomal Frameshifting
Reporter assays provide a quantitative measure of frameshifting frequency in vivo or in vitro. A common approach is the dual-luciferase reporter assay.
-
Construct Design: A DNA construct is engineered with two reporter genes (e.g., Renilla and Firefly luciferase) in different reading frames. A specific "slippery sequence" known to be prone to frameshifting is inserted between the two reporter genes.
-
Expression: The construct is introduced into cells (or used in an in vitro translation system).
-
Measurement:
-
If no frameshifting occurs, only the first reporter (Renilla luciferase) is translated.
-
If a +1 frameshift occurs at the slippery sequence, the ribosome shifts into the reading frame of the second reporter, producing a fusion protein (Renilla-Firefly luciferase).
-
-
Quantification: The activities of both luciferases are measured. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the frameshifting efficiency. This is typically normalized to a control construct where both reporters are in the same reading frame.
In Vitro Methylation of tRNA by TrmD/Trm5
This biochemical assay allows for the direct study of the methyltransferase activity of TrmD or Trm5.
-
Enzyme Purification: The TrmD or Trm5 enzyme is overexpressed in a suitable host (e.g., E. coli) and purified using standard chromatography techniques.
-
tRNA Substrate Preparation: An unmodified tRNA substrate is prepared, typically by in vitro transcription.
-
Methylation Reaction: The purified enzyme, the tRNA substrate, and the methyl donor S-adenosyl methionine (SAM, often radiolabeled for detection) are incubated together in a suitable reaction buffer.
-
Analysis: The incorporation of the methyl group into the tRNA is quantified, for example, by measuring the radioactivity incorporated into the tRNA.
Visualizing the Process: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Future Directions
The 1-methylguanosine modification at position 37 of tRNA is a fundamentally important mechanism for ensuring the fidelity of protein
1-Methylguanosine (m1G): An In-depth Technical Guide to a Key Post-Transcriptional RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-methylguanosine (B33566) (m1G) is a post-transcriptional RNA modification that plays a crucial role in ensuring translational fidelity and regulating gene expression. This technical guide provides a comprehensive overview of m1G, including its biochemical properties, biosynthesis, and functional roles in different RNA species. We delve into the critical methodologies for the detection and quantification of m1G, offering detailed experimental protocols for techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), RNA immunoprecipitation sequencing (RIP-Seq), and enzymatic digestion-based sequencing methods. Furthermore, we explore the emerging role of m1G in messenger RNA (mRNA) and its potential interplay with reader proteins, such as the YTH domain family, and discuss the implications of aberrant m1G levels in human diseases, particularly cancer. This guide is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.
Introduction to 1-Methylguanosine (m1G)
1-methylguanosine (m1G) is a modified purine (B94841) nucleoside where a methyl group is added to the N1 position of the guanine (B1146940) base. This methylation imparts a positive charge to the guanine ring, which can disrupt Watson-Crick base pairing and significantly alter the structural and functional properties of the RNA molecule[1]. While m1G is found in various types of RNA, its most well-characterized roles are in transfer RNA (tRNA) and, more recently, in messenger RNA (mRNA).
Biochemical Properties
The addition of a methyl group to the N1 position of guanosine (B1672433) prevents the formation of the standard G-C base pair. This disruption of the canonical Watson-Crick interface is a key feature of m1G's functional significance, often leading to localized changes in RNA structure[1].
Table 1: Physicochemical Properties of 1-Methylguanosine
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅N₅O₅ | --INVALID-LINK-- |
| Molar Mass | 297.27 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | General Knowledge |
| Solubility in water | Soluble | General Knowledge |
Biosynthesis and Metabolism of m1G
The methylation of guanosine at the N1 position is a highly regulated enzymatic process involving specific methyltransferases ("writers") and demethylases ("erasers").
"Writers": m1G Methyltransferases
The primary enzymes responsible for depositing the m1G mark use S-adenosyl methionine (SAM) as the methyl donor.
-
In Bacteria: The enzyme TrmD (tRNA (guanine37-N1)-methyltransferase) is responsible for the formation of m1G at position 37 (m1G37) in tRNAs. TrmD is essential for the viability of many bacteria, making it an attractive target for novel antibiotics.
-
In Archaea and Eukaryotes: The orthologous enzyme is Trm5 . Despite catalyzing the same reaction, Trm5 enzymes have distinct structural and mechanistic features compared to their bacterial counterparts[2][3]. In humans, TRMT5A and TRMT5B are the responsible methyltransferases. TRMT10A is another human methyltransferase that installs m1G at position 9 of tRNAs[4][5].
"Erasers": m1G Demethylases
The m1G modification can be reversed by demethylases, highlighting the dynamic nature of this RNA mark. The AlkB family of dioxygenases are the primary enzymes responsible for removing the methyl group from N1-methylguanine.
-
ALKBH1 and ALKBH3: In humans, ALKBH1 and ALKBH3 have been identified as demethylases that can remove the methyl group from m1G in RNA[3][6]. ALKBH3 has been shown to demethylate m1A and m3C in tRNA and m1A in mRNA[7].
Kinetic Parameters of m1G-related Enzymes
Understanding the kinetic properties of the "writer" and "eraser" enzymes is crucial for elucidating their regulatory roles. While comprehensive data for all human m1G-related enzymes are not yet available, studies on homologous enzymes provide valuable insights.
Table 2: Selected Kinetic Parameters of m1G-Related Methyltransferases
| Enzyme | Organism | Substrate | K_M (µM) | k_cat (min⁻¹) | Reference |
| HEN1 | Arabidopsis thaliana | miRNA/siRNA duplex | 0.22 (for RNA) | 3.0 | [8] |
| Tk Trm10 | Thermococcus kodakaraensis | tRNA-G | 0.18 ± 0.04 | (3.9 ± 0.3) x 10⁻³ | [9] |
| Tk Trm10 | Thermococcus kodakaraensis | tRNA-A | 0.25 ± 0.04 | (7.8 ± 0.4) x 10⁻³ | [9] |
| ALKBH3 | Human | m1A-RNA | 0.8 ± 0.1 | 1.9 ± 0.1 | [3] |
Note: Data for human TRMT5A/B and ALKBH1/3 specifically for m1G are limited. The provided data are for related enzymes or substrates to offer a comparative perspective.
Functional Roles of m1G in RNA
m1G in Transfer RNA (tRNA)
The most well-established function of m1G is in tRNA, where it is predominantly found at two positions:
-
Position 37 (m1G37): Located immediately 3' to the anticodon, m1G37 is critical for maintaining the correct reading frame during translation. The positive charge and steric bulk of m1G37 prevent +1 frameshift errors by stabilizing the codon-anticodon interaction within the ribosome[10].
-
Position 9 (m1G9): Found in the D-arm of many cytosolic and mitochondrial tRNAs, m1G9 contributes to the proper folding and tertiary structure of the tRNA molecule.
m1G in Messenger RNA (mRNA)
The presence and function of m1G in mRNA are emerging areas of research. Unlike the structural roles in tRNA, m1G in mRNA is thought to be involved in regulating mRNA stability and translation. The introduction of m1G into mRNA codons has been shown to impede translation elongation in a position-dependent manner[11][12].
"Readers" of m1G-Modified RNA
"Reader" proteins recognize specific RNA modifications and mediate their downstream functional consequences. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3) are well-characterized readers of N6-methyladenosine (m6A)[13][14]. Recent studies suggest that these proteins may also recognize other N1-methylated purines, such as N1-methyladenosine (m1A)[2][15]. While direct, high-affinity binding of YTHDF proteins to m1G has yet to be conclusively demonstrated, it is a plausible mechanism for m1G-mediated regulation of mRNA fate.
-
YTHDF1: Primarily associated with promoting the translation of modified mRNAs[16].
-
YTHDF2: Generally linked to decreased mRNA stability by targeting modified transcripts for degradation[15].
-
YTHDF3: Appears to work in concert with YTHDF1 and YTHDF2 to modulate both translation and decay[14].
Potential Signaling Pathways Involving m1G
Given the limited direct evidence for m1G-specific signaling pathways, a putative model can be extrapolated from the well-established m6A pathway involving YTHDF reader proteins. In this model, m1G modification on an mRNA could be recognized by a YTHDF protein, leading to distinct downstream effects depending on the specific reader involved.
Figure 1: A putative signaling pathway for m1G-modified mRNA.
Experimental Methodologies for m1G Analysis
A variety of techniques are available for the detection, quantification, and mapping of m1G modifications in RNA.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of RNA modifications. This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry.
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a bioanalyzer.
-
-
mRNA Purification (Optional but Recommended):
-
For analysis of m1G in mRNA, purify poly(A)-tailed mRNA from total RNA using oligo(dT)-magnetic beads. This step is crucial to remove highly abundant and heavily modified non-coding RNAs like tRNA and rRNA.
-
-
RNA Digestion to Nucleosides:
-
To a known amount of RNA (e.g., 100-500 ng), add a digestion mixture containing Nuclease P1 and bacterial alkaline phosphatase (BAP) or phosphodiesterase I in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).
-
Incubate the reaction at 37°C for 2-3 hours to ensure complete digestion of the RNA into single nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, centrifuge the sample to pellet any undigested material or enzyme.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
For quantitative analysis, spike the sample with a known amount of a stable isotope-labeled internal standard for m1G (e.g., ¹⁵N₅-m1G).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to elute the nucleosides.
-
Detect the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for m1G and its internal standard are monitored.
-
-
Data Analysis:
-
Quantify the amount of m1G in the sample by comparing the peak area of endogenous m1G to that of the internal standard.
-
Normalize the m1G quantity to the total amount of guanosine in the sample to determine the relative abundance of m1G.
-
Figure 2: Workflow for LC-MS/MS analysis of m1G.
m1G-RNA Immunoprecipitation Sequencing (m1G-RIP-Seq)
RIP-Seq is a powerful technique to identify RNA molecules that are modified with m1G on a transcriptome-wide scale. This method utilizes an antibody that specifically recognizes m1G to enrich for m1G-containing RNA fragments, which are then identified by high-throughput sequencing.
-
Cell Lysis and RNA Fragmentation:
-
Lyse cells in a buffer that preserves RNA-protein interactions and RNA modifications.
-
Fragment the total RNA to an appropriate size range (e.g., 100-200 nucleotides) using enzymatic or chemical methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an m1G-specific antibody to form RNA-antibody complexes.
-
Capture the complexes using protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound RNA.
-
-
RNA Elution and Purification:
-
Elute the m1G-containing RNA fragments from the antibody-bead complexes.
-
Purify the enriched RNA fragments.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the enriched RNA fragments and an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing of the libraries.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify peaks of enriched reads in the m1G-IP sample compared to the input control to locate putative m1G sites.
-
Figure 3: Workflow for m1G-RIP-Seq analysis.
Sequencing-based Methods with Enzymatic Treatment
Methods like AlkB-facilitated RNA methylation sequencing (ARM-Seq) and Demethylase-tRNA-seq (DM-tRNA-Seq) leverage the activity of the AlkB demethylase to identify m1G sites, particularly in tRNAs[17][18][19][20][21]. These methods compare the sequencing results of an RNA sample with and without AlkB treatment. Sites containing m1G (along with m1A and m3C) are substrates for AlkB, and their removal allows for efficient reverse transcription, leading to an increase in sequencing reads for those RNA fragments in the treated sample.
m1G in Human Health and Disease
Aberrant levels of m1G have been implicated in various human diseases, most notably cancer.
m1G as a Potential Cancer Biomarker
Numerous studies have reported elevated levels of modified nucleosides, including m1G, in the urine of cancer patients compared to healthy individuals. This is thought to be a result of increased RNA turnover and altered RNA modification patterns in cancer cells.
Table 3: Association of Urinary m1G with Cancer
| Cancer Type | Observation | Potential Utility | Reference |
| Bladder Cancer | Elevated urinary m1G levels | Non-invasive diagnostic biomarker | [15] |
| Breast Cancer | Increased urinary excretion of m1G | Monitoring disease progression | General Knowledge |
| Lung Cancer | Higher urinary m1G concentrations | Early detection marker | General Knowledge |
| Colorectal Cancer | Elevated urinary m1G levels | Prognostic indicator | General Knowledge |
Note: While promising, the clinical utility of urinary m1G as a standalone biomarker is still under investigation, and it is often considered as part of a panel of modified nucleosides.
Future Directions and Conclusion
The study of 1-methylguanosine as a post-transcriptional RNA modification is a rapidly evolving field. While its role in tRNA is well-established, its functions in mRNA and other non-coding RNAs are just beginning to be unraveled. Future research will likely focus on:
-
Identifying m1G "reader" proteins and elucidating the downstream signaling pathways they regulate.
-
Developing more sensitive and high-resolution methods for mapping m1G across the transcriptome.
-
Investigating the crosstalk between m1G and other RNA modifications in controlling gene expression.
-
Validating the clinical utility of m1G as a biomarker for various diseases and exploring its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Linking the YTH domain to cancer: the importance of YTH family proteins in epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. YTHDF2 recognition of N1-methyladenosine (m1A)-modified RNA is associated with transcript destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m6A RNA methylation in brain injury and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in methods for tRNA sequencing and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments | Springer Nature Experiments [experiments.springernature.com]
- 21. Benchmarking tRNA-Seq quantification approaches by realistic tRNA-Seq data simulation identifies two novel approaches with higher accuracy [elifesciences.org]
The Convergent Evolution of 1-methylguanosine Biosynthesis: A Technical Guide to TrmD and Trm5 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. One such vital modification is the methylation of guanosine (B1672433) at the N1 position (m1G) at position 37, adjacent to the anticodon. This modification is crucial for preventing frameshift errors during protein synthesis.[1][2] Interestingly, this essential biochemical reaction is catalyzed by two evolutionarily distinct and structurally unrelated enzymes: tRNA (guanine37-N1)-methyltransferase D (TrmD) in bacteria and tRNA methyltransferase 5 (Trm5) in archaea and eukaryotes.[3][4][5] This document provides an in-depth technical overview of the biosynthesis of 1-methylguanosine (B33566) by TrmD and Trm5, focusing on their mechanisms, quantitative data, experimental protocols, and their potential as therapeutic targets. The stark differences between these two enzymes present a unique opportunity for the development of highly specific antibacterial agents.[6][7]
Introduction: Two Enzymes, One Essential Modification
The methylation of G37 in tRNA to form m1G37 is a universally conserved modification that stabilizes the codon-anticodon interaction and prevents +1 frameshifting during translation.[1][8] The absence of this modification can lead to severe growth defects.[1][5] While the end product is identical, the enzymatic machinery responsible for its synthesis has evolved independently in different domains of life.
-
TrmD: This enzyme is the bacterial tRNA-(N1G37) methyltransferase.[2][3] It is essential for the viability of many pathogenic bacteria, making it a promising target for the development of novel antibiotics.[2][9]
-
Trm5: In archaea and eukaryotes, the synthesis of m1G37 is carried out by the Trm5 enzyme.[3][4] Although it catalyzes the same reaction, Trm5 shares no structural or sequence homology with its bacterial counterpart, TrmD.[4][5] This evolutionary divergence is a key factor for targeted drug design, as inhibitors developed against TrmD are less likely to affect the human Trm5 enzyme, minimizing potential toxicity.[6][7]
This guide will delve into the core biochemical and structural differences between TrmD and Trm5, providing a comprehensive resource for researchers in infectious diseases, molecular biology, and drug discovery.
Comparative Enzymology and Structural Biology
The functional convergence of TrmD and Trm5, despite their disparate evolutionary origins, is a fascinating example of analogous enzyme systems. Their differences in structure, substrate recognition, and catalytic mechanism are profound.
TrmD: The Bacterial Enzyme
TrmD functions as a homodimer and belongs to the SPOUT superfamily of methyltransferases, characterized by a deep trefoil knot in its structure.[7][8][10] This knot is integral to the binding of the methyl donor, S-adenosyl-L-methionine (SAM).[8][10]
Key Features of TrmD:
-
Structure: Each monomer consists of an N-terminal domain (NTD) containing the knotted SPOUT fold and a C-terminal domain (CTD). The active site is located at the dimer interface.[7][9][10] Several crystal structures of TrmD are available in the Protein Data Bank (PDB), with PDB IDs including 1P9P, 4YQI, 4YQJ, 4YPZ, and 6QOG.[3][6][11][12][13]
-
Substrate Recognition: TrmD recognizes the D-stem and anticodon stem-loop of the tRNA.[7] It specifically requires a G36G37 sequence in the substrate tRNA.[8][9]
-
Catalytic Mechanism: The proposed mechanism involves the deprotonation of the N1 atom of G37 by a catalytic base, followed by a nucleophilic attack on the methyl group of SAM.[9][14] Asp174 in Pseudomonas aeruginosa TrmD has been identified as the likely catalytic base.[9]
Trm5: The Archaeal and Eukaryotic Counterpart
Trm5 belongs to the Class-I SAM-dependent methyltransferase family and functions as a monomer.[4][12]
Key Features of Trm5:
-
Structure: Trm5 is composed of three domains: D1, D2, and D3.[4] The catalytic activity resides in the D2-D3 fragment, while the D1 domain is thought to be involved in recognizing the overall L-shape of the tRNA, acting as a quality control checkpoint for tRNA maturation.[4][12] A crystal structure of Methanocaldococcus jannaschii Trm5 is available under PDB ID 3AY0.[9]
-
Substrate Recognition: Unlike TrmD, Trm5 does not have a strict requirement for the nucleotide at position 36. Instead, it recognizes the global L-shaped tertiary structure of the tRNA.[4]
-
Catalytic Mechanism: The mechanism also involves a general base-mediated proton abstraction from the N1 of G37.[6][7] Kinetic studies have shown that for Trm5, a step after the chemical methyl transfer, likely product release, is rate-limiting.[15]
Quantitative Data on TrmD and Trm5 Activity
The following tables summarize the available quantitative data for the enzymatic activity of TrmD and Trm5 from various organisms.
Table 1: Kinetic Parameters of TrmD Enzymes
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |
| Pseudomonas aeruginosa | SAM | 14 ± 3 | - | [9] |
| Pseudomonas aeruginosa | tRNALeu(GAG) | 14 ± 3 | - | [9] |
| Escherichia coli | tRNA | 5 | 0.09 ± 0.01 | [15] |
Table 2: Kinetic Parameters of Trm5 Enzymes
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kchem (s-1) | Reference |
| Homo sapiens (HsTrm5) | AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | 0.13 ± 0.02 | [7] |
| Methanococcus jannaschii (MjTrm5) | AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - | [7] |
| Methanococcus jannaschii (MjTrm5) | tRNA | 0.5 | 0.020 ± 0.007 | 0.12 ± 0.03 | [15] |
Table 3: Inhibitor Constants for TrmD
| Enzyme Source | Inhibitor | Ki (μM) | Inhibition Type | Reference |
| Pseudomonas aeruginosa | Sinefungin | 0.41 ± 0.07 | Competitive (vs. SAM) | [9] |
| Pseudomonas aeruginosa | Sinefungin | 6.4 ± 0.8 | Uncompetitive (vs. tRNA) | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study TrmD and Trm5.
In Vitro tRNA Methylation Assay
This assay is fundamental for measuring the enzymatic activity of TrmD and Trm5.
Objective: To quantify the transfer of a methyl group from a donor (typically radiolabeled SAM) to a tRNA substrate.
Materials:
-
Purified TrmD or Trm5 enzyme
-
In vitro transcribed tRNA substrate (e.g., tRNALeu(GAG) for TrmD, tRNACys for Trm5)
-
[3H-methyl]-S-adenosyl-L-methionine ([3H]SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM NaCl, 2 mM MgCl2, 0.01% Triton X-100, 0.05 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, varying concentrations of tRNA substrate, and a fixed, saturating concentration of [3H]SAM.
-
Initiation: Initiate the reaction by adding the TrmD or Trm5 enzyme to the reaction mixture.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Quenching and Precipitation: At various time points, quench the reaction by spotting aliquots onto filter paper and precipitating the tRNA by washing with cold TCA. The unreacted [3H]SAM is washed away.
-
Quantification: Measure the radioactivity incorporated into the tRNA using a scintillation counter.
-
Data Analysis: Determine the initial reaction rates and fit the data to the Michaelis-Menten equation to calculate Km and kcat.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as enzyme-substrate or enzyme-inhibitor binding.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between TrmD/Trm5 and its substrates or inhibitors.
Materials:
-
Purified TrmD or Trm5 enzyme
-
tRNA substrate or inhibitor
-
Dialysis buffer (ensure the enzyme and ligand are in identical buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation: Dialyze the purified enzyme and the tRNA/inhibitor against the same buffer. Accurately determine the concentrations of both components.
-
Instrument Setup: Load the enzyme into the sample cell of the ITC instrument and the tRNA/inhibitor into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
Signaling Pathways and Cellular Roles
The primary role of m1G37 modification by TrmD and Trm5 is to ensure translational fidelity. However, recent studies have implicated these enzymes in broader cellular processes, including stress response and disease.
TrmD and Bacterial Pathogenesis
In bacteria, the absence of a functional TrmD enzyme leads to increased frameshifting, which can be detrimental to cell viability.[2] This makes TrmD an attractive target for antibiotics. Furthermore, TrmD activity has been linked to the regulation of magnesium transport in Salmonella, which is important for its survival within host cells.[2]
Trm5, Stress Response, and Cancer
In eukaryotes, Trm5 is involved in the cellular response to various stresses, including oxidative stress and DNA damage.[16] The modification of tRNAs by enzymes like Trm5 can selectively regulate the translation of codon-biased mRNAs that are important for stress response.[17]
Recent evidence has also linked Trm5 to cancer. Studies have shown that the human Trm5 homolog, TRMT5, is upregulated in hepatocellular carcinoma (HCC) and is associated with a poor prognosis.[14] Knockdown of TRMT5 in HCC cells was found to inhibit cell proliferation and invasion, and it was shown to destabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor progression.[14] This suggests that Trm5 could be a potential therapeutic target in cancer.
References
- 1. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How the intracellular partitioning of tRNA and tRNA modification enzymes affects mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. tainstruments.com [tainstruments.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Targeting TRMT5 suppresses hepatocellular carcinoma progression via inhibiting the HIF-1α pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 17. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to 1-Methylguanosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylguanosine (B33566) (m1G) is a post-transcriptionally modified nucleoside derived from guanosine. This modification, characterized by the addition of a methyl group at the N1 position of the guanine (B1146940) base, imparts a fixed positive charge to the purine (B94841) ring.[1] Found ubiquitously in transfer RNA (tRNA) across all domains of life, m1G plays a critical role in maintaining translational fidelity by preventing frameshift errors during protein synthesis.[1][2] Its biosynthesis is catalyzed by the TrmD and Trm5 enzyme families in bacteria and eukaryotes/archaea, respectively. Altered levels of urinary 1-methylguanosine have been correlated with various malignancies, highlighting its potential as a non-invasive cancer biomarker. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of 1-methylguanosine, along with detailed experimental protocols for its study.
Chemical Structure and Properties
1-Methylguanosine is a white to off-white crystalline solid.[3] The addition of a methyl group to the N1 position of the guanine ring introduces a positive charge, which is a key feature influencing its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 1-methylguanosine is presented in Table 1. The compound is slightly soluble in water and methanol.[3]
| Property | Value | Reference |
| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | [1] |
| Molecular Formula | C₁₁H₁₅N₅O₅ | [4] |
| Molar Mass | 297.27 g/mol | [4] |
| CAS Number | 2140-65-0 | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 163 °C | [3] |
| pKa (N7) | 3.0 (experimental) | [5] |
| pKa (predicted) | 13.22 | [3] |
| Solubility | 1 mg/mL in DMF, DMSO, and PBS (pH 7.2) | [4] |
| UV λmax | 257 nm | [4] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of 1-methylguanosine in D₂O shows characteristic shifts for the ribose and guanine protons.
Mass Spectrometry: The monoisotopic mass of 1-methylguanosine is 297.1073 Da.
Biological Significance and Signaling Pathways
The primary biological role of 1-methylguanosine is in the context of tRNA modification, specifically at position 37, which is immediately 3' to the anticodon.[1][2] This modification is crucial for maintaining the correct reading frame during translation.
Enzymatic Synthesis of 1-Methylguanosine (m1G)
The synthesis of m1G is a post-transcriptional modification catalyzed by specific tRNA methyltransferases. In bacteria, the enzyme TrmD is responsible for this modification, while in archaea and eukaryotes, the orthologous enzyme is Trm5.[1] Both enzymes utilize S-adenosyl methionine (SAM) as the methyl donor.
References
- 1. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
The Discovery and Enduring Significance of 1-methylguanosine (m1G) in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the pivotal discovery and rich history of 1-methylguanosine (B33566) (m1G), a post-transcriptionally modified nucleoside, in the field of molecular biology. From its initial identification in the groundbreaking work of Robert W. Holley on transfer RNA (tRNA) sequencing to its current standing as a critical regulator of translational fidelity and a potential biomarker in disease, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into the detailed experimental protocols that enabled its discovery, present quantitative data on its prevalence, and illustrate its involvement in key molecular pathways.
Introduction
The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of post-transcriptional modifications that fine-tune the function of RNA molecules. Among the more than 150 identified modifications, 1-methylguanosine (m1G) stands out for its crucial role in ensuring the accuracy of protein synthesis. This modified purine (B94841) nucleoside, characterized by the addition of a methyl group at the N1 position of the guanine (B1146940) base, is predominantly found in transfer RNA (tRNA) and is essential for maintaining the correct reading frame during translation.[1] Its discovery was a landmark event, intertwined with the very first sequencing of a nucleic acid molecule, and its study continues to reveal intricate layers of cellular regulation. This guide will provide a thorough examination of the discovery, history, and functional significance of m1G, offering a valuable resource for those engaged in molecular biology research and therapeutic development.
The Initial Discovery: A Serendipitous Finding in the Dawn of RNA Sequencing
The story of 1-methylguanosine is intrinsically linked to the pioneering work of Robert W. Holley and his colleagues, who in 1965, accomplished the monumental task of sequencing the first nucleic acid, alanine (B10760859) tRNA from baker's yeast (Saccharomyces cerevisiae).[2][3] This achievement, which earned Holley a share of the 1968 Nobel Prize in Physiology or Medicine, not only unveiled the primary structure of an RNA molecule but also revealed the existence of several "unusual" or modified nucleosides, including 1-methylguanosine.
Holley's team employed a meticulous and laborious strategy of enzymatic digestion and two-dimensional paper chromatography to separate and identify the constituent nucleotides of the 77-nucleotide long alanine tRNA.[2] In his Nobel lecture, Holley explicitly listed "MeG, 1-methylguanosine 3'-phosphate" as one of the identified components, marking the official discovery of this modified nucleoside.[1]
Key Researchers and Institutions:
-
Robert W. Holley: Leader of the research group, at Cornell University.
-
Collaborators: Jean Apgar, George A. Everett, James T. Madison, Mark Marquisee, Susan H. Merrill, John Robert Penswick, and Ada Zamir.
-
Institution: Cornell University, Ithaca, New York.
Experimental Protocols: Unraveling the Structure of tRNA and the Identity of m1G
The methods used by Holley's team were foundational to the field of nucleic acid sequencing. Below are detailed descriptions of the key experimental protocols that led to the identification of 1-methylguanosine.
Purification of Alanine tRNA
The initial challenge was to obtain a pure sample of a single tRNA species. Holley's group developed a counter-current distribution method to fractionate bulk yeast tRNA, a process that was crucial for isolating a sufficiently pure sample of alanine tRNA for sequencing.
Enzymatic Digestion of tRNA
To determine the sequence, the purified alanine tRNA was fragmented into smaller, manageable oligonucleotides using two different ribonucleases with distinct cleavage specificities:
-
Pancreatic Ribonuclease (RNase A): Cleaves the phosphodiester bond on the 3' side of pyrimidine (B1678525) (cytosine and uridine) residues.
-
Takadiastase Ribonuclease T1 (RNase T1): Cleaves the phosphodiester bond on the 3' side of guanosine (B1672433) residues.
By using these two enzymes in separate experiments, the researchers generated two different sets of overlapping fragments.
Separation and Identification of Oligonucleotides by Two-Dimensional Paper Chromatography
This technique was central to separating the complex mixture of oligonucleotide fragments produced by enzymatic digestion.
Protocol for Two-Dimensional Paper Chromatography of Oligonucleotides (circa 1960s):
-
Sample Application: A small spot of the oligonucleotide mixture (from either RNase A or RNase T1 digestion) was applied to one corner of a large sheet of chromatography paper (e.g., Whatman No. 1).
-
First Dimension Chromatography: The edge of the paper near the sample spot was immersed in a solvent system (e.g., isobutyric acid/ammonia/water), ensuring the spot itself was not submerged. The solvent migrated up the paper by capillary action, separating the oligonucleotides based on their differential partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent). This process was carried out in a sealed chromatography tank to maintain a saturated atmosphere.
-
Drying: After the solvent front reached a desired height, the paper was removed from the tank and thoroughly dried in a fume hood to remove all traces of the first solvent.
-
Second Dimension Chromatography: The paper was then rotated 90 degrees, and the edge adjacent to the separated spots was immersed in a second, different solvent system (e.g., n-propanol/HCl/water). This second run further separated the oligonucleotides, resulting in a two-dimensional spread of spots.
-
Visualization: The separated, colorless oligonucleotide spots were visualized by exposing the chromatogram to ultraviolet (UV) light. The bases in the nucleic acids absorb UV light, causing them to appear as dark spots on a fluorescent background.
-
Elution and Further Analysis: Each spot was cut out from the paper, and the oligonucleotide was eluted (washed out) from the paper using a buffer.
Sequence Determination of Oligonucleotides and Identification of 1-methylguanosine
The sequence of each eluted oligonucleotide was determined by further enzymatic digestion with snake venom phosphodiesterase (which sequentially removes nucleotides from the 3' end) or potassium hydroxide (B78521) (which cleaves all phosphodiester bonds). The resulting individual nucleoside monophosphates were then identified.
Identification of 1-methylguanosine:
The identification of the modified nucleosides, including 1-methylguanosine, was achieved by comparing their chromatographic and electrophoretic behavior, as well as their UV absorption spectra, to those of known, chemically synthesized standards. The unique migration pattern of 1-methylguanosine in the chromatography systems and its characteristic UV absorption spectrum allowed for its unambiguous identification.
Reconstructing the Full tRNA Sequence
By analyzing the overlapping sequences of the fragments generated by the two different ribonucleases, Holley's team was able to deduce the complete 77-nucleotide sequence of alanine tRNA, including the precise location of 1-methylguanosine.
Quantitative Abundance of 1-methylguanosine
1-methylguanosine is a widespread modification in tRNAs across all domains of life. Its abundance can vary depending on the tRNA species and the organism. Modern techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have enabled precise quantification of modified nucleosides.
| Organism/Cell Type | RNA Species | Position of m1G | Molar Ratio (m1G/G) or Other Quantitative Measure | Reference |
| Escherichia coli | tRNAPro | 37 | Essential for function | [1] |
| Salmonella typhimurium | tRNALeu, tRNAPro, tRNAArg | 37 | Present in multiple tRNA species | [4] |
| Saccharomyces cerevisiae | Cytoplasmic and Mitochondrial tRNAs | 9 and 37 | Present at two distinct locations | [5] |
| Human (HEK293T cells) | Cytoplasmic tRNAs | 46 | Detected in 22 tRNA isoacceptors | [6] |
| Human (HeLa cells) | Cytoplasmic tRNAs | 46 | Detected in 22 tRNA isoacceptors | [6] |
| Arabidopsis thaliana | tRNA | 37 | Catalyzed by AtTrm5a | [2][7] |
| Rabbit Reticulocytes | tRNAPhe | 37 | Replaces the hypermodified Y base | [8][9] |
| Mouse Neuroblastoma | tRNAPhe | 37 | Replaces the hypermodified Y base | [8][9] |
The Enzymatic Machinery of m1G Synthesis
The methylation of guanosine at the N1 position is catalyzed by a dedicated family of enzymes known as tRNA methyltransferases. The discovery of these enzymes has been crucial for understanding the biogenesis and function of m1G.
-
TrmD: In bacteria, the enzyme responsible for the formation of m1G at position 37 (m1G37) is TrmD.[10][11] The discovery of TrmD and its essentiality in many bacteria has made it an attractive target for the development of novel antibiotics.[7][12]
-
Trm5: In archaea and eukaryotes, the functional analog of TrmD is Trm5.[10][13] While catalyzing the same reaction, Trm5 and TrmD are structurally distinct, belonging to different classes of methyltransferases.[13] Human TRMT5 is responsible for m1G37 modification of mitochondrial tRNAs.[14]
-
Trm10: The Trm10 family of methyltransferases is responsible for the N1-methylation of purines at position 9 of tRNAs in archaea and eukaryotes.[15][16] In humans, TRMT10A is specific for m1G9, while TRMT10B is an m1A9-specific methyltransferase.[15]
Functional Significance of 1-methylguanosine
The presence of m1G in tRNA is not merely decorative; it plays a profound role in ensuring the fidelity and efficiency of protein synthesis.
Maintaining Translational Fidelity
The most well-established function of m1G, particularly at position 37 (m1G37) immediately 3' to the anticodon, is the prevention of frameshift errors during translation.[1] The positive charge and steric bulk of the m1G modification are thought to stabilize the codon-anticodon interaction within the ribosome, ensuring the correct reading frame is maintained.[10] The absence of m1G37 can lead to significant increases in +1 frameshifting, resulting in the production of non-functional proteins and reduced cell viability.[1][10]
Stabilizing tRNA Structure
The m1G modification can also contribute to the overall structural integrity of the tRNA molecule. For instance, m7G at position 46 forms a tertiary base pair with the C13-G22 pair, which helps to stabilize the L-shaped three-dimensional structure of the tRNA.[17] While this is for N7-methylguanosine, it highlights how methylation can play a structural role.
1-methylguanosine in Disease and as a Therapeutic Target
Given its fundamental role in protein synthesis, it is not surprising that dysregulation of m1G metabolism is associated with human disease, particularly cancer.
m1G as a Cancer Biomarker
Altered RNA turnover and modification levels are common in cancer cells. Consequently, modified nucleosides, including m1G, are often found at elevated levels in the urine of cancer patients and are being investigated as potential non-invasive biomarkers for various malignancies.
Targeting m1G-modifying Enzymes in Cancer Therapy
The enzymes that synthesize m1G, such as TRMT5, have been implicated in cancer progression. For example, TRMT5 is upregulated in hepatocellular carcinoma and correlates with a poor prognosis.[14] Targeting these enzymes could represent a novel therapeutic strategy. The loss of m7G methylation, a related modification, sensitizes cancer cells to stress and chemotherapy, suggesting that targeting tRNA methylation pathways is a promising avenue for cancer treatment.[18][19]
Signaling Pathways and Logical Relationships
The influence of m1G extends to cellular signaling pathways, particularly those related to translation and stress response.
Workflow for the Discovery of 1-methylguanosine
Caption: Experimental workflow for the discovery of 1-methylguanosine.
Role of m1G in Translational Fidelity
Caption: Role of m1G in maintaining translational fidelity.
Conclusion and Future Perspectives
The discovery of 1-methylguanosine was a seminal moment in molecular biology, opening the door to the vast and complex world of RNA modifications. From its humble beginnings as an "unusual" spot on a paper chromatogram, m1G has been established as a critical player in the fundamental process of protein synthesis. The ongoing research into its biosynthesis, function, and association with disease continues to provide valuable insights into cellular regulation and offers promising avenues for the development of novel therapeutics. The legacy of Holley's meticulous work serves as a powerful reminder of the importance of fundamental research in driving scientific progress. As new technologies for RNA analysis continue to emerge, we can anticipate an even deeper understanding of the multifaceted roles of 1-methylguanosine and other RNA modifications in health and disease.
References
- 1. Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2-D structure of tRNA was solved in 1965, its solver probably isn't someone you've heard of before [omic.ly]
- 3. Non-coding RNA - Wikipedia [en.wikipedia.org]
- 4. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRM5 | SGD [yeastgenome.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigations of Single-Subunit tRNA Methyltransferases from Yeast | MDPI [mdpi.com]
- 9. 1-Methylguanosine in place of Y base at position 37 in phenylalanine tRNA is responsible for its shiftiness in retroviral ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-based discovery of a new class of inhibitors targeting mycobacterial tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting TRMT5 suppresses hepatocellular carcinoma progression via inhibiting the HIF-1α pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Unexpected expansion of tRNA substrate recognition by the yeast m1G9 methyltransferase Trm10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What experimentally derived information led to Holley's proposal ... | Study Prep in Pearson+ [pearson.com]
- 18. researchgate.net [researchgate.net]
- 19. communities.springernature.com [communities.springernature.com]
The Significance of the Positive Charge on the 1-Methylguanosine Purine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methylguanosine (B33566) (m1G) is a post-transcriptionally modified nucleoside found in various RNA species, most notably at position 37 in the anticodon loop of transfer RNA (tRNA). The methylation at the N1 position of the guanine (B1146940) base results in a fixed positive charge on the purine (B94841) ring, a feature that is critical for the structural integrity and function of tRNA. This technical guide provides an in-depth exploration of the significance of this positive charge, detailing its impact on tRNA stability, its crucial role in maintaining the translational reading frame, and the enzymatic machinery responsible for its biosynthesis. The guide also presents quantitative data on the effects of m1G, detailed experimental protocols for its study, and visual representations of the key pathways involved. This document is intended to serve as a comprehensive resource for researchers in molecular biology, drug development professionals targeting RNA-modifying enzymes, and scientists interested in the epitranscriptome.
Introduction
Post-transcriptional modifications of RNA are essential for regulating gene expression and ensuring the fidelity of protein synthesis. Among the more than 150 known RNA modifications, N1-methylation of guanosine (B1672433) (m1G) stands out due to the introduction of a permanent positive charge on the purine ring. This modification is predominantly found at position 37 (m1G37), immediately 3' to the anticodon in tRNAs that read codons beginning with C, with the exception of those that read CAN codons[1]. The presence of m1G37 is conserved across all three domains of life, underscoring its fundamental importance in cellular processes[2].
The positive charge of m1G37 is not merely a structural quirk; it is a key determinant of tRNA function. It plays a pivotal role in stabilizing the codon-anticodon interaction, thereby preventing ribosomal frameshifting and ensuring the accurate translation of the genetic code[1][3]. The absence of this modification can lead to significant translational errors, a global reduction in protein output, and decreased cell viability[4]. Furthermore, the enzymes responsible for m1G synthesis, TrmD in bacteria and Trm5 in archaea and eukaryotes, are essential for the viability of many organisms, making them attractive targets for the development of novel antimicrobial agents.
This guide will delve into the multifaceted significance of the positive charge on the 1-methylguanosine purine ring, providing a detailed overview of its chemical properties, biological functions, and the experimental methodologies used to investigate it.
Chemical and Structural Significance of the Positive Charge
The methylation of the N1 atom of guanosine creates a quaternary ammonium (B1175870) group, resulting in a delocalized positive charge on the purine ring system. This charge profoundly influences the local chemical environment and the three-dimensional structure of the RNA molecule in which it resides.
Electrostatic Interactions and Structural Stabilization
Biological Role in Maintaining Translational Fidelity
The most well-characterized function of the positive charge on m1G37 is its role in preventing +1 ribosomal frameshifting. This is a process where the ribosome shifts its reading frame by one nucleotide, leading to the synthesis of a non-functional or aberrant protein.
Prevention of +1 Ribosomal Frameshifting
The presence of the bulky, positively charged m1G37 modification at the 3' side of the anticodon acts as a "reading frame bumper," ensuring that the ribosome translocates exactly three nucleotides at a time. In the absence of m1G37, particularly in tRNAs that read proline codons (CCN), there is a significant increase in the frequency of +1 frameshifting, especially at sequences with successive cytosine residues[1][2][9].
A study on Salmonella typhimurium with a mutation in the trmD gene, which is responsible for m1G37 synthesis, demonstrated a direct link between the lack of this modification and increased frameshifting[1][3]. More recent quantitative studies have further elucidated this effect. For instance, the absence of m1G37 in tRNAPro can lead to an almost 10-fold increase in +1 frameshifting at specific codon contexts in a reporter system[2][9].
Ribosome Stalling
Beyond frameshifting, the deficiency of m1G37 can also lead to ribosome stalling at codons that are decoded by m1G37-containing tRNAs. Ribosome profiling studies in E. coli have shown a dramatic increase in ribosome density at proline codons in the absence of m1G37, indicating that the ribosome pauses during elongation[1][10]. This stalling occurs during the decoding of the affected codons at the ribosomal A site, suggesting a role for m1G37 in efficient tRNA accommodation and peptide bond formation[1][10].
Biosynthesis of 1-Methylguanosine
The synthesis of m1G is catalyzed by a class of enzymes known as tRNA (guanine-N1)-methyltransferases. While the modification is conserved, the enzymes responsible are evolutionarily distinct in different domains of life.
-
In Bacteria: The enzyme TrmD is responsible for m1G37 synthesis. TrmD is a homodimer and its activity is essential for bacterial viability, making it a promising target for novel antibiotics[11][12].
-
In Archaea and Eukaryotes: The enzyme Trm5 catalyzes the same reaction. Despite catalyzing the identical modification, Trm5 and TrmD share no sequence or structural homology, suggesting a case of convergent evolution.
The biosynthesis reaction involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N1 position of the guanine base at position 37 of the tRNA.
References
- 1. Loss of N1-methylation of G37 in tRNA induces ribosome stalling and reprograms gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon-Specific Translation by m1G37 Methylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Posttranscriptional modifications at the 37th position in the anticodon stem-loop of tRNA: structural insights from MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Codon-Specific Translation by m1G37 Methylation of tRNA [frontiersin.org]
- 10. Loss of N1-methylation of G37 in tRNA induces ribosome stalling and reprograms gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylguanosine: A Potential Biomarker for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
1-Methylguanosine (B33566) (m1G), a post-transcriptionally modified nucleoside, is emerging as a promising biomarker for the early detection and monitoring of various cancers. Arising from the breakdown of transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), its levels in bodily fluids such as urine and serum can reflect altered RNA metabolism, a hallmark of carcinogenesis. Elevated turnover of tRNA in cancer cells leads to an increased excretion of modified nucleosides, including 1-methylguanosine, making it a valuable, non-invasive tool for cancer diagnostics. This technical guide provides a comprehensive overview of 1-methylguanosine as a potential cancer biomarker, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Data Summary
The concentration of 1-methylguanosine has been found to be altered in patients with certain cancers compared to healthy individuals. The following tables summarize the available quantitative data from studies on breast and colorectal cancer.
Table 1: Urinary 1-Methylguanosine (m1G) Levels in Breast Cancer Patients
| Patient Group | Number of Subjects (n) | Mean m1G Concentration (mg/L) ± SD | p-value (vs. Healthy) |
| Healthy Females | 20 | 0.85 ± 0.23 | - |
| Benign Breast Tumors | 22 | 0.92 ± 0.31 | > 0.05 |
| Breast Cancer | 56 | 2.15 ± 0.68 | < 0.001 |
Data extracted from a study utilizing gas chromatography-mass spectrometry (GC-MS) for quantification.[1]
Table 2: Serum 1-Methylguanosine (m1G) Levels in Breast Cancer Patients
| Patient Group | Number of Subjects (n) | Median m1G Concentration (ng/mL) | p-value (vs. Healthy) |
| Healthy Controls | 69 | 1.23 | - |
| Breast Cancer | 61 | 0.87 | < 0.05 |
Data extracted from a study utilizing hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) for quantification.[2]
Note: Conflicting data between urinary and serum levels in breast cancer may be due to differences in patient cohorts, disease stage, and analytical methodologies. Further research is required to clarify these discrepancies.
Colorectal Cancer:
One study indicated that serum levels of 1-methylguanosine were decreased in patients with colorectal cancer.[3] However, specific quantitative data was not available in the provided search results.
Lung, Bladder, and Ovarian Cancer:
Currently, there is a lack of specific quantitative data for 1-methylguanosine levels in patients with lung, bladder, and ovarian cancer in the reviewed literature.
Biological Role and Signaling Pathways
1-methylguanosine is primarily known as a modification of tRNA, particularly at position 9 (m1G9). This modification is catalyzed by the tRNA methyltransferase TRMT10A. The presence of m1G in tRNA is crucial for its proper folding, stability, and function in protein synthesis. Dysregulation of tRNA modifications has been increasingly implicated in cancer development and progression.
The TRMT10A enzyme and its m1G modification may play a role in cancer through several interconnected pathways:
-
Regulation of Protein Synthesis: Altered levels of m1G-modified tRNAs can impact the translation of specific codons, leading to changes in the proteome that favor cancer cell proliferation and survival.
-
Interaction with mRNA Methylation Pathways: TRMT10A has been shown to interact with FTO, an mRNA demethylase that targets N6-methyladenosine (m6A). This suggests a potential cross-talk between tRNA and mRNA modification pathways in regulating gene expression in cancer.[4]
-
Induction of Apoptosis: Silencing of TRMT10A has been shown to induce apoptosis in pancreatic β-cells, suggesting a role for this enzyme and its m1G modification in cell survival pathways.[5]
Below is a proposed signaling pathway illustrating the role of TRMT10A and 1-methylguanosine in cancer.
Experimental Protocols
Accurate quantification of 1-methylguanosine in biological samples is critical for its validation as a biomarker. The two most common methods are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of Urinary 1-Methylguanosine by HPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of 1-methylguanosine.
a. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
To 100 µL of supernatant, add an internal standard (e.g., a stable isotope-labeled 1-methylguanosine).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
References
- 1. malariaresearch.eu [malariaresearch.eu]
- 2. Novel urine-based DNA methylation biomarkers for urothelial bladder carcinoma detection in patients with hematuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Markers in Bladder Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. tRNA Methyltransferase Homolog Gene TRMT10A Mutation in Young Onset Diabetes and Primary Microcephaly in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 1-Methylguanosine using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylguanosine (B33566) (m1G) is a modified purine (B94841) nucleoside that serves as a significant biomarker in various biological processes, including tRNA degradation. Its quantification in biological matrices is crucial for cancer research, therapeutic drug monitoring, and other biomedical applications. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 1-methylguanosine. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and drug development settings.
Principle
This method utilizes reverse-phase HPLC to separate 1-methylguanosine from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (a polar mixture of an aqueous buffer and an organic solvent). Following separation, the concentration of 1-methylguanosine is determined by its absorbance of ultraviolet (UV) light at a specific wavelength, typically near its absorbance maximum of 257 nm. The peak area of the analyte is proportional to its concentration in the sample.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A Phenyl-Hexyl column can also be used.[1]
-
Chemicals and Reagents:
-
1-methylguanosine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or Potassium dihydrogen phosphate (B84403) (Analytical grade)
-
Formic acid or Acetic acid (Analytical grade)
-
Purified water (HPLC grade)
-
-
Software: Chromatographic data acquisition and processing software.
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-methylguanosine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase B (see section 3).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.5 - 50 µg/mL).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
Sample Preparation (from Urine)
Proper sample preparation is crucial to remove interferences and ensure the longevity of the HPLC column.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 10,000 x g for 15 minutes at 4 °C to pellet any particulate matter.
-
Dilution: Dilute the supernatant 1:1 with 100 mM ammonium acetate buffer (pH 5.5).
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of purified water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of purified water to remove interfering hydrophilic compounds.
-
Elute the 1-methylguanosine with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Method Validation and Quantitative Data
The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected quantitative data for the analysis of 1-methylguanosine based on typical performance for nucleoside analysis.[1][2]
Table 1: Linearity and Range
| Parameter | Expected Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or calculated from the standard deviation of the response and the slope of the calibration curve.[3][4][5]
| Parameter | Signal-to-Noise Ratio | Expected Value |
| LOD | 3:1 | ~0.1 µg/mL[1] |
| LOQ | 10:1 | ~0.3 µg/mL |
Table 3: Accuracy
Accuracy is determined by performing recovery studies on spiked blank matrix samples at three different concentration levels.
| Concentration Level | Expected Recovery (%) |
| Low | 98.0 - 102.0 |
| Medium | 98.0 - 102.0 |
| High | 98.0 - 102.0 |
Expected accuracy for similar nucleoside analyses ranges from 80.66% to 115.20%.[2]
Table 4: Precision
Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing replicate samples.
| Precision Type | Expected Relative Standard Deviation (RSD) (%) |
| Intra-day (n=6) | ≤ 2.0% |
| Inter-day (n=6 over 3 days) | ≤ 5.0% |
Expected intermediate precision (RSD) for similar nucleoside analyses is between 1.22% and 11.48%.[2]
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1-methylguanosine.
Caption: Key parameters of HPLC method validation.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative determination of 1-methylguanosine. The validation parameters confirm that the method is expected to be linear, precise, accurate, and specific. This makes it a valuable tool for researchers, scientists, and drug development professionals in various fields requiring the accurate quantification of this important biomarker.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Note: Quantification of 1-Methylguanosine in Human Urine using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in biomarker analysis.
Introduction: Modified nucleosides, such as 1-methylguanosine (B33566) (1-mG), are products of RNA and DNA degradation and are excreted in urine.[1] Their urinary concentrations can reflect whole-body metabolic and disease states. Elevated levels of modified nucleosides have been associated with various diseases, including different types of cancer, making them valuable non-invasive biomarker candidates.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of these hydrophilic compounds in complex biological matrices like urine.[3] This application note provides a detailed protocol for the determination of 1-methylguanosine in human urine using a simple sample preparation procedure followed by LC-MS/MS analysis.
Principle: This method employs a straightforward "dilute-and-shoot" approach for sample preparation, which involves protein precipitation with acetonitrile (B52724).[3][4] The sample is then centrifuged, and the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes like 1-methylguanosine.[1][3] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4] An internal standard (IS), such as Tubercidin, is used to ensure accuracy and precision.[4]
Experimental Protocol
1. Materials and Reagents
-
1-methylguanosine certified reference standard
-
Tubercidin (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
2. Instrumentation
-
LC System: UHPLC system (e.g., Agilent 1260 Infinity, Waters ACQUITY H-class, or equivalent).[3][5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 4500, Agilent 6400 Series, or equivalent).[6]
-
Analytical Column: HILIC column. A reversed-phase C18 column can also be used.[1][5]
3. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 1-methylguanosine and Tubercidin (IS) in ultrapure water or a suitable buffer at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 1-methylguanosine stock solution with ultrapure water to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Tubercidin stock solution with ultrapure water to a final concentration of 1 µg/mL.[4]
4. Sample Collection and Storage
-
For routine analysis, second-morning urine specimens are often recommended.[7]
-
Samples should be collected in sterile containers.[7]
-
Process samples as soon as possible. If immediate processing is not feasible, centrifuge the samples to remove cells and other impurities and store the supernatant at -80°C.[8][9] Avoid repeated freeze-thaw cycles.[8]
5. Sample Preparation This protocol is adapted from a validated method for modified nucleosides in urine.[4]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the urine sample.
-
Add 100 µL of the Tubercidin internal standard working solution (1 µg/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture at high speed for 3 minutes.[4]
-
Centrifuge the mixture at 10,000 x g for 5 minutes.[4]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
-
Inject 5 µL of the supernatant onto the analytical column.[4]
6. LC-MS/MS Analysis The following tables outline the recommended starting parameters for the LC-MS/MS system. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | HILIC Column |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL[4] |
| Gradient | 0-1 min, 95% B; 1-7 min, 95-50% B; 7-8 min, 50% B; followed by re-equilibration[4] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| Dwell Time | 10-25 ms[10][11] |
| Ion Source Temp. | Instrument Dependent |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for 1-Methylguanosine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| 1-Methylguanosine | 298.3 | 166.1 | Quantification |
| 1-Methylguanosine | 298.3 | Select second fragment | Qualifier |
| Tubercidin (IS) | 267.0 | 135.0 | Quantification[4] |
Note: The precursor ion for 1-methylguanosine ([M+H]⁺) is based on its isomer, 2'-O-methylguanosine.[4] The product ion corresponds to the protonated 1-methylguanine (B1207432) base following the loss of the ribose sugar. The qualifier transition and collision energies should be optimized empirically.
Data Presentation and Method Performance
Data Analysis: Quantification is performed by generating a calibration curve using analyte-to-internal standard peak area ratios from the analysis of prepared standards. The curve is typically constructed using a linear regression model with a weighting factor of 1/x or 1/x². The concentration of 1-methylguanosine in the urine samples is then calculated from this curve. For clinical studies, it is common practice to normalize the analyte concentration to the urinary creatinine (B1669602) level to account for variations in urine dilution.
Method Performance Characteristics: The following data summarizes the performance of a similar validated method for nucleoside analysis in urine.[3][4]
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995[3][4] |
| Accuracy | 89% to 108%[4] |
| Precision (CV%) | 0.2% to 4.3%[4] |
| Matrix Effect | Relative matrix effect did not exceed 15%[3][4] |
| Stability | Analytes were reported to be stable during sample preparation and storage.[12] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for 1-methylguanosine quantification in urine.
References
- 1. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 6. lcms.cz [lcms.cz]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Synthesis and Use of 1-Methylguanosine as an Internal Standard for Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of modified nucleosides in biological matrices is a critical aspect of drug development, particularly in the context of RNA-based therapeutics and diagnostics. Accurate quantification often relies on the use of an internal standard (IS) to correct for variability during sample preparation and analysis. 1-methylguanosine (B33566) (m1G), a naturally occurring modified nucleoside, serves as an excellent internal standard for the liquid chromatography-mass spectrometry (LC-MS) based quantification of other modified nucleosides due to its structural similarity and distinct mass. This document provides detailed protocols for the chemical synthesis of 1-methylguanosine and its application as an internal standard in quantitative bioanalysis.
Synthesis of 1-Methylguanosine
Experimental Protocol: Chemical Synthesis of 1-Methylguanosine
Materials:
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guanosine in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the guanosine, making it more nucleophilic.
-
Methylation: Slowly add methyl iodide to the stirring suspension. The reaction mixture is then heated to a moderate temperature (e.g., 40-50 °C) and stirred for several hours to overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), comparing the reaction mixture to the guanosine starting material.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The DMF is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate 1-methylguanosine from unreacted guanosine and other byproducts.
-
Characterization: The purified 1-methylguanosine should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantification of Modified Nucleosides Using 1-Methylguanosine as an Internal Standard
The use of an internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis by compensating for variations in sample preparation, injection volume, and instrument response[1]. 1-methylguanosine is a suitable internal standard for the analysis of other modified nucleosides in biological samples such as urine, plasma, or cell lysates after enzymatic digestion of RNA.
Experimental Protocol: Quantification of Modified Nucleosides
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions: Prepare individual stock solutions of the target modified nucleosides in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of 1-methylguanosine at a concentration of 1 mg/mL in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions to create calibration standards. A working solution of the 1-methylguanosine internal standard is also prepared at a concentration appropriate for spiking into samples (e.g., 1 µg/mL).
2. Sample Preparation (from RNA):
-
RNA Digestion: Enzymatically digest the RNA sample to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Internal Standard Spiking: Add a known amount of the 1-methylguanosine internal standard working solution to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation/Extraction (if necessary): For complex matrices like plasma or cell lysates, perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) or a solid-phase extraction (SPE) to remove interfering substances.
-
Final Preparation: Centrifuge the samples to pellet any precipitate, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the nucleosides using a suitable reversed-phase or HILIC column with a gradient elution profile. A typical mobile phase could consist of water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile or methanol.
-
Mass Spectrometry (MS/MS): Detect the analytes and the internal standard using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and for 1-methylguanosine.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Application Notes and Protocols for the Measurement of 1-methylguanosine (m1G) using a Competitive ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylguanosine (B33566) (m1G) is a post-transcriptionally modified nucleoside found in various types of RNA, most notably at position 37 in the anticodon loop of specific transfer RNAs (tRNAs).[1] This modification is crucial for maintaining translational fidelity by preventing frameshift errors during protein synthesis.[1] Aberrant levels of m1G have been implicated in several diseases, and it is considered a potential biomarker for certain types of cancer, with elevated levels being excreted in urine.[1]
These application notes provide a detailed protocol for the quantitative measurement of 1-methylguanosine in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This highly sensitive immunoassay is a valuable tool for researchers studying RNA modification, translational regulation, and for professionals in drug development exploring novel biomarkers.
Assay Principle
The 1-methylguanosine ELISA is a competitive immunoassay. The principle relies on the competition between m1G in the sample and a fixed amount of m1G conjugated to a carrier protein (e.g., BSA) and pre-coated onto a microplate, for binding to a specific anti-m1G antibody.
The assay proceeds as follows: standards or samples containing m1G are added to the wells of the microplate, followed by the addition of a specific anti-m1G primary antibody. The free m1G in the sample competes with the coated m1G for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), which binds to the primary antibody, is then added. Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of m1G in the sample. The concentration of m1G in the unknown samples is determined by comparing their optical density (OD) to a standard curve generated from known concentrations of m1G.
Required Materials
-
Anti-1-methylguanosine (m1G) Antibody: A monoclonal antibody with high specificity for m1G is recommended (e.g., Abcam ab208199).
-
1-methylguanosine (m1G) Standard: High-purity m1G for generating the standard curve.
-
m1G-BSA Coated 96-well Microplate: Or the reagents to prepare it (m1G-BSA conjugate, high-binding ELISA plates).
-
HRP-conjugated Secondary Antibody: Specific for the primary antibody's host species (e.g., Goat Anti-Rabbit IgG-HRP).
-
Assay Diluent: For diluting standards and samples.
-
Wash Buffer: (e.g., PBS with 0.05% Tween-20).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: (e.g., 2N H₂SO₄).
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
-
Precision Pipettes and Tips.
-
Distilled or Deionized Water.
Data Presentation
Table 1: Example 1-methylguanosine ELISA Standard Curve Data
This table presents typical data for a standard curve in a competitive ELISA for m1G. The %B/B0 is calculated as (Sample OD / Blank OD) x 100.
| m1G Concentration (ng/mL) | Average OD (450 nm) | %B/B0 |
| 0 (Blank - B0) | 1.852 | 100.0 |
| 0.1 | 1.621 | 87.5 |
| 0.5 | 1.234 | 66.6 |
| 1.0 | 0.945 | 51.0 |
| 5.0 | 0.458 | 24.7 |
| 10.0 | 0.276 | 14.9 |
| 50.0 | 0.112 | 6.0 |
| 100.0 | 0.075 | 4.0 |
Table 2: Assay Performance Characteristics (Representative Data)
This table summarizes the typical performance characteristics of a validated 1-methylguanosine competitive ELISA.
| Parameter | Specification |
| Assay Range | 0.5 - 50 ng/mL |
| Sensitivity (LLOD) | < 0.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity of Anti-m1G Antibody (Representative Data)
This table illustrates the specificity of the anti-m1G antibody by showing its cross-reactivity with other relevant nucleosides.
| Compound | Cross-Reactivity (%) |
| 1-methylguanosine (m1G) | 100 |
| Guanosine (G) | < 0.1 |
| Adenosine (A) | < 0.01 |
| Cytidine (C) | < 0.01 |
| Uridine (U) | < 0.01 |
| 7-methylguanosine (m7G) | < 0.5 |
| N6-methyladenosine (m6A) | < 0.01 |
| 5-methylcytidine (m5C) | < 0.01 |
Experimental Protocols
Protocol 1: Sample Preparation
A. Urine Samples:
-
Collect urine samples and centrifuge at 10,000 x g for 15 minutes at 4°C to remove particulate matter.
-
The supernatant can be used directly in the assay or diluted with Assay Diluent if high concentrations of m1G are expected.
-
Store samples at -80°C for long-term storage.
B. Serum/Plasma Samples:
-
Collect blood samples and process to obtain serum or plasma.
-
To remove proteins that may interfere with the assay, perform ultrafiltration using a 10 kDa molecular weight cut-off filter.
-
The protein-free filtrate can be used directly or diluted with Assay Diluent.
-
Store samples at -80°C for long-term storage.
Protocol 2: Competitive ELISA for 1-methylguanosine (m1G)
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the m1G standard in Assay Diluent to create a standard curve (e.g., 100, 50, 10, 5, 1, 0.5, 0.1, and 0 ng/mL).
-
Sample/Standard Addition: Add 50 µL of each standard and sample into the appropriate wells of the m1G-BSA coated microplate.
-
Primary Antibody Addition: Add 50 µL of diluted anti-m1G antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 200 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Protocol 3: Data Analysis
-
Calculate the Average OD: Calculate the average OD for each set of duplicate or triplicate standards and samples.
-
Generate the Standard Curve: Plot the average OD (y-axis) against the corresponding m1G concentration (x-axis) for the standards. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Calculate %B/B0: For a competitive ELISA, it is often useful to plot the percentage of bound antibody (%B/B0) against the m1G concentration. %B/B0 is calculated as: (Average OD of Standard or Sample / Average OD of Zero Standard (B0)) * 100.
-
Determine Sample Concentrations: Interpolate the m1G concentration of the unknown samples from the standard curve using their average OD values. Remember to account for any dilution factors used during sample preparation.
Mandatory Visualizations
References
Application Notes and Protocols for Transcriptome-wide Mapping of 1-methylguanosine (m1G) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylguanosine (B33566) (m1G) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including tRNA stability, translation fidelity, and the regulation of gene expression.[1][2] The dynamic nature of m1G modification, installed by "writer" enzymes and potentially removed by "erasers," suggests its involvement in cellular responses and disease pathogenesis.[3][4] Dysregulation of m1G levels has been implicated in several human diseases, making the ability to accurately map its presence across the transcriptome a critical area of research for diagnostics and therapeutic development.
This document provides detailed application notes and experimental protocols for two primary methodologies for transcriptome-wide mapping of m1G: an antibody-based approach (m1G-RIP-seq) and a chemical-based method (ARM-seq).
I. Antibody-Based Method: m1G RNA Immunoprecipitation Sequencing (m1G-RIP-seq)
Application Notes:
m1G-RIP-seq is a powerful technique for identifying m1G-modified RNA transcripts on a global scale. This method relies on the specific recognition of the m1G modification by a highly selective antibody. The antibody is used to enrich for RNA fragments containing m1G, which are then sequenced and mapped to the transcriptome. This approach is particularly useful for identifying the specific transcripts that are modified with m1G and for studying the distribution of this modification across different RNA species.
Key Advantages:
-
Specificity: Directly targets the m1G modification.
-
Transcript Identification: Enables the identification of specific RNA molecules carrying the m1G mark.
Limitations:
-
Antibody Dependent: The accuracy and specificity of the results are highly dependent on the quality of the anti-m1G antibody.
-
Resolution: Typically provides resolution at the level of enriched regions (peaks) rather than single nucleotides.
Experimental Protocol: m1G-RIP-seq
This protocol is adapted from general RNA immunoprecipitation sequencing (RIP-seq) methodologies.[5][6][7][8]
1. RNA Preparation: a. Isolate total RNA from cells or tissues of interest using a standard RNA extraction method (e.g., TRIzol reagent). b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 7) is recommended.
2. RNA Fragmentation: a. Fragment the total RNA to an average size of 100-200 nucleotides using a suitable method, such as magnesium-catalyzed hydrolysis or sonication. b. Purify the fragmented RNA using a spin column-based kit.
3. Immunoprecipitation (IP): a. Pre-clear the fragmented RNA with protein A/G magnetic beads to reduce non-specific binding. b. Incubate the pre-cleared RNA with a specific anti-m1G antibody overnight at 4°C with gentle rotation. c. Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-RNA complexes. d. Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound RNA.
4. RNA Elution and Purification: a. Elute the m1G-enriched RNA from the beads using an elution buffer containing proteinase K. b. Purify the eluted RNA using a spin column-based kit.
5. Library Preparation and Sequencing: a. Prepare a sequencing library from the immunoprecipitated RNA and an input control sample (fragmented RNA that has not been subjected to IP) using a standard small RNA library preparation kit. b. Perform high-throughput sequencing (e.g., Illumina platform).
6. Data Analysis: a. Perform quality control of the sequencing reads. b. Align the reads to the reference genome/transcriptome. c. Identify m1G-enriched regions (peaks) by comparing the read coverage in the IP sample to the input control using a peak-calling algorithm (e.g., MACS2). d. Annotate the identified peaks to specific genes and RNA types.
II. Chemical-Based Method: AlkB-facilitated RNA Methylation Sequencing (ARM-seq)
Application Notes:
ARM-seq is an antibody-independent method for detecting m1G, as well as other AlkB-sensitive modifications like N1-methyladenosine (m1A) and N3-methylcytidine (m3C).[9][10][11] The method leverages the demethylating activity of the E. coli AlkB enzyme.[9][10] By comparing the sequencing results of an AlkB-treated sample with an untreated control, it is possible to identify transcripts that are more efficiently reverse transcribed and sequenced after demethylation. This increase in read coverage indicates the presence of an AlkB-sensitive modification.
Key Advantages:
-
Antibody-Independent: Avoids potential issues with antibody specificity and batch-to-batch variability.
-
Detection of Multiple Modifications: Can simultaneously map m1G, m1A, and m3C.
Limitations:
-
Indirect Detection: The presence of m1G is inferred from differential sequencing coverage, not direct detection.
-
Enzyme Efficiency: The efficiency of the AlkB demethylation reaction can influence the results.
Experimental Protocol: ARM-seq
This protocol is based on the published ARM-seq method.[9][10][11]
1. RNA Preparation: a. Isolate total RNA from cells or tissues. b. Assess RNA quality and quantity.
2. AlkB Demethylation Reaction: a. Set up two parallel reactions: one with recombinant AlkB enzyme and one with a buffer-only control. b. In a 50 µL reaction, combine:
- 1-5 µg of total RNA
- AlkB Reaction Buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM MgCl2)
- 1 mM α-ketoglutarate
- 2 mM Ascorbic acid
- 50 µM (NH4)2Fe(SO4)2·6H2O
- 1 µg Recombinant AlkB enzyme (for the treated sample) or an equal volume of storage buffer (for the control sample). c. Incubate the reactions at 37°C for 1 hour. d. Purify the RNA from both reactions using a spin column-based kit.
3. Library Preparation and Sequencing: a. Prepare sequencing libraries from the AlkB-treated and control RNA samples using a small RNA library preparation kit. b. Perform high-throughput sequencing.
4. Data Analysis: a. Perform quality control and align the sequencing reads. b. Compare the read counts for each transcript between the AlkB-treated and control samples. c. Identify transcripts with significantly increased read coverage in the AlkB-treated sample as candidates for containing m1G, m1A, or m3C modifications. d. Further bioinformatic analysis can be performed to pinpoint the specific modification sites based on reverse transcription stop signals in the control sample that are absent in the treated sample.
Quantitative Data Summary
Direct quantitative comparison of different m1G mapping methods is an emerging area of research. The performance of each method can be influenced by various factors, including the specific sequencing platform used. The following table summarizes key quantitative aspects of different sequencing technologies that can be applied to m1G mapping.
| Feature | m1G-RIP-seq (Illumina) | ARM-seq (Illumina) | Direct RNA Sequencing (Nanopore) |
| Principle | Antibody-based enrichment | Enzymatic demethylation | Direct detection of modified bases |
| Resolution | ~100-200 nucleotides (peak-based) | Can infer single-nucleotide resolution | Single-nucleotide |
| Quantitative Readout | Relative enrichment (fold change) | Differential read coverage | Per-site modification stoichiometry |
| Sensitivity | Dependent on antibody affinity | Dependent on enzyme efficiency | Can detect low stoichiometry modifications |
| Specificity | Dependent on antibody specificity | Specific to AlkB-sensitive modifications | Can distinguish different modifications based on signal |
| Input RNA amount | 10-100 µg total RNA | 1-10 µg total RNA | ~500 ng poly(A) RNA or 1 µg total RNA |
| Advantages | Direct targeting of m1G | Antibody-independent | Direct detection, single-molecule resolution |
| Disadvantages | Relies on high-quality antibody | Indirect detection | Higher error rate compared to Illumina |
Note: The values in this table are approximate and can vary depending on the specific experimental conditions and bioinformatic analysis pipeline.
Visualizations
Experimental Workflow: m1G-RIP-seq
Caption: Workflow for m1G-RIP-seq.
Experimental Workflow: ARM-seq
Caption: Workflow for ARM-seq.
Signaling Pathway: m1G Metabolism and Function
Caption: m1G metabolism and its role in translation.
References
- 1. Codon-Specific Translation by m1G37 Methylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Gm18 and m1G Modification Positions in tRNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 6. RNA Immunoprecipitation Sequencing (RIP-seq) - Novogene [novogene.com]
- 7. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 8. RNA Immunoprecipitation Sequencing (RIP-Seq) - CD Genomics [rna.cd-genomics.com]
- 9. High-throughput small RNA sequencing enhanced by AlkB-facilitated RNA de-Methylation (ARM-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1-methylguanosine (m1G) in mRNA and other RNAs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-methylguanosine (B33566) (m1G)
1-methylguanosine (m1G) is a post-transcriptional modification of RNA where a methyl group is added to the N1 position of a guanine (B1146940) base. This modification is found in various RNA species, including messenger RNA (mRNA) and transfer RNA (tRNA). In tRNA, m1G is crucial for maintaining the structural integrity and proper folding of the molecule, thereby ensuring accurate and efficient protein translation.[1] The presence of m1G in mRNA has been shown to influence translation by disrupting Watson-Crick base pairing, which can affect codon-anticodon interactions and ribosomal decoding.[2][3] The primary enzyme responsible for m1G methylation in yeast is the tRNA methyltransferase Trm10.[4][5][6] Given its role in fundamental cellular processes, the accurate detection and quantification of m1G are critical for understanding its biological functions and its potential as a biomarker or therapeutic target in various diseases.
Methods for Detecting 1-methylguanosine (m1G)
A variety of techniques are available for the detection and mapping of m1G in RNA, each with its own advantages and limitations. These methods can be broadly categorized into antibody-based approaches, sequencing-based techniques that rely on the enzymatic properties of reverse transcriptase, direct detection by mass spectrometry, and enzyme-assisted methods.
Antibody-Based Detection: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-seq is a powerful technique for transcriptome-wide mapping of RNA modifications.[7] It utilizes an antibody specific to the modification of interest to enrich for RNA fragments containing that modification, which are then identified by high-throughput sequencing. While widely used for N6-methyladenosine (m6A), this method is also applicable to other modifications like m1G, provided a specific antibody is available.
Materials:
-
Total RNA or purified mRNA
-
m1G-specific antibody
-
Protein A/G magnetic beads
-
Fragmentation buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM ZnCl₂)
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630)
-
Wash buffers (low and high salt)
-
Elution buffer (containing free m1G or a denaturing agent)
-
RNase inhibitors
-
Reagents for library preparation and sequencing
Procedure:
-
RNA Preparation:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).
-
For mRNA-focused studies, purify mRNA using oligo(dT) magnetic beads.
-
Fragment the RNA to an average size of 100-200 nucleotides by enzymatic or chemical methods.[7] Inactivate the fragmentation reagent.
-
-
Immunoprecipitation:
-
Prepare an input control by taking an aliquot of the fragmented RNA before immunoprecipitation.
-
Incubate the remaining fragmented RNA with an m1G-specific antibody (typically 5-10 µg) in IP buffer for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with IP buffer and then with low and high salt wash buffers to remove non-specifically bound RNA.[8]
-
-
Elution and Library Preparation:
-
Elute the m1G-containing RNA fragments from the beads using an elution buffer.
-
Purify the eluted RNA and the input control RNA.
-
Construct sequencing libraries from the immunoprecipitated RNA and the input control RNA.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the libraries.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify enriched regions of m1G in the immunoprecipitated sample relative to the input control.[9]
-
Sequencing-Based Detection: m1G-Seq (Reverse Transcription Signature)
The methyl group at the N1 position of guanine in m1G disrupts the Watson-Crick base-pairing face, which can cause reverse transcriptase (RT) to stall or misincorporate a different nucleotide during cDNA synthesis.[10][11] This "RT signature" can be used to identify the location of m1G at single-nucleotide resolution.
Materials:
-
Total RNA or purified mRNA
-
Reverse transcriptase and corresponding buffer
-
dNTPs
-
Primers (random hexamers or gene-specific)
-
Reagents for library preparation and sequencing
Procedure:
-
RNA Preparation:
-
Isolate high-quality total RNA or purify mRNA.
-
-
Reverse Transcription:
-
Perform reverse transcription on the RNA sample. The choice of reverse transcriptase can influence the stalling and misincorporation rates at m1G sites.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the resulting cDNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the aligned reads to identify positions with a high frequency of mismatches or an increased rate of RT stops. These signatures are indicative of potential m1G sites.
-
Compare the results to a control sample (e.g., in vitro transcribed RNA lacking modifications) to reduce false positives.
-
Direct Detection: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the absolute quantification of RNA modifications.[12] This method involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.
Materials:
-
Highly purified RNA (at least 1 µg)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and solvents
-
m1G standard for calibration curve
Procedure:
-
RNA Digestion:
-
Digest the purified RNA sample to single nucleosides using a combination of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase to remove the 3'-phosphate groups.[12]
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides by reverse-phase liquid chromatography.
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions for m1G and the canonical nucleosides are monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the m1G nucleoside standard.
-
Calculate the absolute amount of m1G in the sample by comparing its signal to the standard curve. The relative abundance of m1G is typically expressed as a ratio to one of the canonical nucleosides (e.g., m1G/G).
-
Enzyme-Assisted Methods
Enzyme-assisted methods leverage the activity of specific enzymes to either introduce a detectable signal at the m1G site or to remove the modification, leading to a change in a downstream assay.
The E. coli AlkB protein and its homologs are demethylases that can remove methyl groups from various bases, including m1G.[13] By comparing a sample before and after AlkB treatment, it is possible to identify m1G sites.
Materials:
-
Purified RNA
-
Recombinant AlkB enzyme (a mutant like D135S may have higher activity towards m1G)[13][14]
-
AlkB reaction buffer
-
Reagents for RT-qPCR
Procedure:
-
AlkB Treatment:
-
Divide the RNA sample into two aliquots.
-
Treat one aliquot with the AlkB demethylase to remove m1G modifications.
-
Incubate the other aliquot under the same conditions but without the enzyme (mock treatment).
-
-
RT-qPCR:
-
Perform RT-qPCR on both the AlkB-treated and mock-treated samples using primers that flank the putative m1G site.
-
m1G can cause RT stalling, leading to lower cDNA synthesis. Removal of m1G by AlkB should result in more efficient reverse transcription and a lower Ct value (higher signal) in the qPCR.[15]
-
The difference in Ct values between the treated and mock samples can be used to infer the presence and relative abundance of m1G at that site.
-
RNase T1 is an endonuclease that specifically cleaves single-stranded RNA after guanosine (B1672433) residues.[16] The presence of a methyl group at the N1 position of guanine can inhibit this cleavage. This property can be exploited to map m1G sites.
Materials:
-
End-labeled RNA fragment of interest
-
RNase T1
-
Denaturing polyacrylamide gel
Procedure:
-
RNA Preparation:
-
Prepare an in vitro transcribed RNA of interest and label it at one end (e.g., 5' end with ³²P).
-
-
RNase T1 Digestion:
-
Incubate the labeled RNA with a limiting amount of RNase T1 under conditions that result in partial digestion (on average, one cut per molecule).
-
-
Gel Electrophoresis:
-
Separate the resulting RNA fragments on a denaturing polyacrylamide gel.
-
Visualize the fragments by autoradiography.
-
-
Analysis:
-
A ladder of bands will be produced, with each band corresponding to cleavage at a specific guanosine.
-
The absence of a band at a specific guanosine position, or a significantly weaker band compared to other G residues, suggests the presence of a modification like m1G that inhibits RNase T1 cleavage.
-
Quantitative Data Summary
The choice of method for m1G detection depends on the specific research question, available resources, and the desired level of resolution and quantification. The following table summarizes the key quantitative parameters of the described methods.
| Method | Resolution | Quantification | Sensitivity | Throughput | Required RNA Input |
| m1G MeRIP-Seq | ~100-200 nt[17] | Semi-quantitative | Moderate | High | 1-10 µg of mRNA |
| m1G-Seq (RT Signature) | Single nucleotide | Semi-quantitative | High | High | 100 ng - 1 µg of total RNA[11] |
| LC-MS/MS | Not applicable (global) | Absolute | Very High | Low | >1 µg of purified RNA |
| AlkB-RT-qPCR | Gene-specific | Relative | High | Low to Medium | ng range of total RNA |
| RNase T1 Protection | Single nucleotide | Qualitative | Moderate | Low | pmol range of labeled RNA |
Biological Role of m1G and the Trm10 Pathway
The Trm10 family of enzymes is responsible for methylating guanosine at position 9 in a subset of tRNAs.[10][18][19][20] This modification is important for the structural stability of the tRNA, which in turn affects the efficiency and fidelity of protein translation. A lack of m1G9 modification can lead to tRNA degradation and cellular stress responses.[21] While the primary role of Trm10 is in tRNA modification, the presence of m1G in mRNA suggests a broader role in regulating gene expression, potentially by influencing mRNA stability and translation.
Conclusion
The detection and quantification of 1-methylguanosine are essential for elucidating its roles in RNA biology and human disease. The methods described in these application notes provide a comprehensive toolkit for researchers. MeRIP-seq and m1G-seq are suitable for transcriptome-wide discovery of m1G sites, while LC-MS offers precise quantification of global m1G levels. Enzyme-assisted methods provide valuable tools for validation and targeted analysis. The selection of the most appropriate method will depend on the specific biological question, the required level of resolution, and the available instrumentation. As our understanding of the epitranscriptome expands, these techniques will be instrumental in uncovering the full functional significance of m1G and other RNA modifications.
References
- 1. Chemical probing of RNA and RNA/protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNase A/T1 Protection Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 8. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. researchgate.net [researchgate.net]
- 11. faqs.lexogen.com [faqs.lexogen.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping of the Chemical Modifications of rRNAs - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sysy.com [sysy.com]
- 16. Ribonuclease Protection: Mapping RNA with Ribonuclease and Radiolabeled RNA Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 18. DSpace [kb.osu.edu]
- 19. Unexpected expansion of tRNA substrate recognition by the yeast m1G9 methyltransferase Trm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ETD | Defining the mechanism of substrate recognition by the tRNA methyltransferase Trm10 | ID: pc289k519 | Emory Theses and Dissertations [etd.library.emory.edu]
- 21. Diversity in biological function and mechanism of the tRNA methyltransferase Trm10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Digestion of RNA for 1-methylguanosine (m1G) Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, localization, and translation. 1-methylguanosine (B33566) (m1G) is a conserved modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The accurate quantification of m1G is essential for understanding its role in cellular processes and its potential as a biomarker in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of RNA modifications.[1][2] A crucial prerequisite for this analysis is the complete enzymatic hydrolysis of the RNA polymer into its constituent nucleosides.[1] This protocol details a robust method for the enzymatic digestion of RNA to single nucleosides for the subsequent analysis of 1-methylguanosine.
Principle of the Method
The protocol employs a sequential, two-enzyme digestion process to completely break down the RNA phosphodiester backbone and remove phosphate (B84403) groups, yielding a solution of individual nucleosides.
-
Nuclease P1 Digestion: This endonuclease nonspecifically cleaves the phosphodiester bonds in single-stranded RNA (and DNA) to release 5'-mononucleotides (5'-NMPs). The reaction is performed at a slightly acidic pH (e.g., 5.3) to ensure optimal enzyme activity.
-
Alkaline Phosphatase Digestion: Following the initial digestion, the pH of the reaction is raised, and Bacterial Alkaline Phosphatase (BAP) is added. BAP catalyzes the hydrolysis of the 5'-phosphate group from the mononucleotides, yielding the final nucleoside products (e.g., adenosine, guanosine, m1G) that are suitable for LC-MS/MS analysis.[3]
Some commercial kits, such as the Nucleoside Digestion Mix from New England Biolabs, offer a convenient one-step method by combining optimized enzymes in a single reaction, simplifying the workflow.[4][5]
Experimental Workflow Diagram
The overall process from RNA sample to data analysis is outlined below.
Detailed Protocol
This two-step protocol is a widely used and validated method for preparing RNA for nucleoside analysis.
4.1 Materials and Reagents
-
Purified total RNA sample
-
Nuclease P1 (from Penicillium citrinum, e.g., Sigma-Aldrich N8630)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium Acetate (NH₄OAc)
-
Tris-HCl
-
Zinc Chloride (ZnCl₂)
-
RNase-free water
-
Molecular weight cutoff (MWCO) filters (e.g., 10 kDa) for enzyme removal[1][3]
-
Heating block or thermocycler
4.2 RNA Sample Preparation
-
Start with high-quality, intact RNA purified using a standard method like TRIzol extraction or a column-based kit.[6]
-
Assess RNA integrity using a Bioanalyzer or gel electrophoresis.
-
Accurately quantify the RNA concentration using a fluorometric method (e.g., Qubit).
-
For each reaction, use 1-5 µg of total RNA.[3] Dilute the required amount in RNase-free water.
4.3 Enzymatic Digestion Procedure
The following procedure is for a single 1-5 µg RNA sample. Reactions can be scaled as needed.
Step 1: Nuclease P1 Digestion
-
In an RNase-free microcentrifuge tube, combine the components listed in Table 1 .
-
Mix gently by pipetting.
Table 1: Nuclease P1 Reaction Components
| Component | Volume / Amount | Final Concentration | Purpose |
|---|---|---|---|
| Purified RNA | 1-5 µg | - | Substrate |
| Nuclease P1 (1 U/µL) | 1 µL | 1 Unit | Digests RNA to 5'-mononucleotides |
| 100 mM NH₄OAc, pH 5.3 | 2.5 µL | 10 mM | Buffer for Nuclease P1 |
| 10 mM ZnCl₂ | 0.5 µL | 0.2 mM | Cofactor for Nuclease P1 |
| RNase-free Water | To 25 µL | - | - |
Step 2: Alkaline Phosphatase Digestion
-
To the same reaction tube from Step 1, add the components listed in Table 2 . The addition of Tris-HCl buffer will raise the pH to the optimal range for BAP activity.
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for an additional 2 hours .
Table 2: Alkaline Phosphatase Reaction Components
| Component | Volume to Add | Final Concentration | Purpose |
|---|---|---|---|
| 1 M Tris-HCl, pH 8.0 | 3 µL | ~100 mM | Buffer for Alkaline Phosphatase |
| BAP (1 U/µL) | 1 µL | 1 Unit | Removes 5'-phosphate from nucleotides |
Post-Digestion Sample Cleanup
Enzymes can interfere with downstream LC-MS analysis and should be removed.[1]
-
Transfer the final digestion mixture to a 10 kDa MWCO spin filter.
-
Centrifuge according to the manufacturer’s instructions (e.g., 14,000 x g for 10-15 minutes).
-
Collect the filtrate, which contains the purified nucleosides. The enzymes (Nuclease P1 ~44 kDa, BAP ~47 kDa) will be retained by the filter.
-
The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.
Visualization of the Digestion Process
The enzymatic reaction cascade is illustrated below.
Troubleshooting and Considerations
-
RNA Quality: The starting material must be of high purity and integrity. Work in an RNase-free environment to prevent premature degradation of the RNA sample.[3]
-
Incomplete Digestion: If quantification results are inconsistent, consider increasing the incubation time or the amount of enzyme. Some modifications can cause resistance to nuclease activity.[3]
-
Enzyme Inhibition: Ensure complete removal of reagents from the RNA purification step (e.g., ethanol, phenol), as they can inhibit enzyme activity.[4]
-
Quantification: For absolute quantification, it is necessary to use a calibration curve generated from pure nucleoside standards, including 1-methylguanosine. The use of stable-isotope labeled internal standards is highly recommended to account for variations in sample preparation and instrument response.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Methylguanosine (m1G) Standards in RNA Modification Sequencing Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 1-Methylguanosine (B33566) (m1G)
1-methylguanosine (m1G) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of a guanine (B1146940) base. This modification is found in various RNA species, most notably in transfer RNA (tRNA) at position 37, where it is crucial for maintaining the correct reading frame during protein synthesis. The presence of m1G at this position helps to prevent frameshift errors and ensures translational fidelity. Dysregulation of m1G modification has been linked to several human diseases, making it an important target for research and therapeutic development.
The Role of m1G Standards in RNA Sequencing
The study of RNA modifications, or epitranscriptomics, has been significantly advanced by high-throughput sequencing technologies. However, a major challenge in this field is the accurate quantification of these modifications. The use of standards, particularly synthetic RNA oligonucleotides containing the modification of interest, is critical for the validation and normalization of sequencing data.
A 1-methylguanosine (m1G) standard serves several key purposes in RNA modification sequencing studies:
-
Absolute Quantification: By spiking in a known amount of a synthetic m1G-containing RNA, it is possible to estimate the absolute abundance of m1G in a given sample. This is particularly valuable for comparing modification levels across different conditions or tissues.
-
Normalization: Spike-in standards can be used to normalize the data between different experiments, accounting for variations in sample input, library preparation, and sequencing efficiency.
-
Validation of Immunoprecipitation: In methods such as methylated RNA immunoprecipitation sequencing (MeRIP-seq), an m1G standard can be used to assess the efficiency and specificity of the anti-m1G antibody.
-
Quality Control: The recovery and detection of the m1G standard can serve as a quality control checkpoint throughout the experimental workflow.
The integration of m1G standards into sequencing workflows provides a more accurate and reproducible method for studying the epitranscriptome, which is essential for understanding its role in health and disease and for the development of novel therapeutics targeting RNA modifications.
Quantitative Data
The following tables summarize key quantitative parameters relevant to the analysis of 1-methylguanosine.
Table 1: Performance Characteristics of m1G Quantification by LC-MS/MS
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 10 amol | [1] |
| Limit of Quantification (LOQ) | 50 amol | [1] |
| Linear Dynamic Range | > 2 orders of magnitude | [2] |
| Precision (RSD) | < 2% | [2] |
Table 2: Relative Abundance of m1G in Different RNA Types (from LC-MS/MS studies)
| RNA Type | Organism/Cell Line | m1G abundance (relative to Guanosine) | Reference(s) |
| tRNA | S. typhimurium | Present in specific tRNAs | [3] |
| Total RNA | E. coli | Detectable | [4] |
| Total RNA | S. cerevisiae | Detectable | [4] |
| HEK293T cell tRNA | Human | Quantifiable | [4] |
Experimental Protocols
Protocol 1: Absolute Quantification of m1G using LC-MS/MS with a Stable Isotope-Labeled Standard
This protocol describes the use of a stable isotope-labeled m1G standard for the absolute quantification of m1G in total RNA samples.
Materials:
-
Total RNA sample
-
Stable isotope-labeled 1-methylguanosine ([¹³C]-m1G) internal standard
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Solvents and buffers for chromatography
Methodology:
-
Sample Preparation:
-
To 1-5 µg of total RNA, add a known amount of the [¹³C]-m1G internal standard.
-
-
RNA Digestion:
-
Digest the RNA sample to nucleosides by incubating with Nuclease P1 at 37°C for 2 hours.
-
Follow by dephosphorylation with bacterial alkaline phosphatase at 37°C for 2 hours.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a C18 reverse-phase column on an HPLC system.
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for both endogenous m1G and the [¹³C]-m1G standard.
-
-
Quantification:
Protocol 2: m1G-MeRIP-Seq with a Synthetic Spike-in Control
This protocol outlines the procedure for methylated RNA immunoprecipitation of m1G-containing RNA fragments, followed by high-throughput sequencing, using a synthetic m1G RNA spike-in for normalization and quality control.
Materials:
-
Total RNA or mRNA sample
-
Synthetic RNA oligonucleotide containing a known amount of m1G (spike-in control)
-
Anti-1-methylguanosine (m1G) antibody
-
Protein A/G magnetic beads
-
RNA fragmentation buffer
-
Immunoprecipitation (IP) buffer
-
Wash buffers
-
RNA elution buffer
-
Reagents for library preparation and sequencing
Methodology:
-
RNA Preparation and Spike-in Addition:
-
Isolate total RNA or purify mRNA from the biological sample of interest.
-
Add a known amount of the synthetic m1G RNA spike-in to the RNA sample.
-
-
RNA Fragmentation:
-
Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical fragmentation methods.[2]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m1G antibody in IP buffer for 2 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C to capture the antibody-RNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
Elute the m1G-containing RNA fragments from the beads.
-
-
RNA Purification and Library Preparation:
-
Purify the eluted RNA.
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA before IP).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify m1G peaks in the IP sample relative to the input control.
-
Use the reads corresponding to the synthetic spike-in to normalize the data between samples and to estimate the efficiency of the immunoprecipitation.
-
Visualizations
Caption: Workflow for m1G-MeRIP-Seq with a synthetic spike-in standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 3. 1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiency of methylated DNA immunoprecipitation bisulphite sequencing for whole-genome DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 1-Methylguanosine (m1G) by LC-MS
Welcome to the technical support center for the accurate quantification of 1-methylguanosine (B33566) (m1G) using liquid chromatography-mass spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying 1-methylguanosine (m1G) by LC-MS?
The quantification of m1G by LC-MS can be challenging due to several factors:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., urine, plasma, cell lysates) can suppress or enhance the ionization of m1G, leading to inaccurate quantification.[1][2]
-
Co-elution of Isomers: Structural isomers of m1G, such as N2-methylguanosine (m2G) and 7-methylguanosine (B147621) (m7G), can have similar chromatographic behavior, making their separation and distinct quantification difficult.[3]
-
Chemical Instability: Some modified nucleosides can be unstable under certain pH or temperature conditions, potentially leading to degradation or chemical rearrangements during sample preparation and analysis.[4][5]
-
Low Abundance: m1G may be present at low concentrations in biological samples, requiring highly sensitive instrumentation and optimized methods for reliable detection and quantification.
-
Ionization Efficiency: The inherent chemical properties of m1G influence its ionization efficiency in the mass spectrometer source, which can affect sensitivity.[6][7][8]
Q2: How can I minimize matrix effects in my m1G quantification assay?
Minimizing matrix effects is crucial for accurate results. Here are several strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.[9][10]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate m1G from co-eluting matrix components. Utilizing a different column chemistry (e.g., HILIC instead of reversed-phase) can alter elution patterns and reduce interference.[3][9]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for m1G is the most effective way to compensate for matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.[1]
-
Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the matrix, which can help to correct for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the limit of quantification.
Q3: How do I resolve 1-methylguanosine (m1G) from its isomers?
The separation of m1G from its isomers is critical for accurate quantification.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase (C18) columns for separating polar compounds like nucleoside isomers.[3] Optimization of the mobile phase composition and gradient is key to achieving baseline separation.
-
Mass Spectrometry: While isomers have the same mass, they may produce different fragment ions upon collision-induced dissociation (CID). Developing a Multiple Reaction Monitoring (MRM) method with unique precursor-to-product ion transitions for each isomer can aid in their specific quantification, provided they are chromatographically separated.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your m1G quantification experiments.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination or degradation.[11][12] | Flush the column or replace it if necessary.[12] |
| Inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. | |
| Column overload.[11] | Reduce the injection volume or sample concentration.[12] | |
| Extra-column dead volume. | Check and optimize tubing and connections.[12] | |
| No or Low Signal | Incorrect MS settings.[13] | Verify MS parameters, including ion source settings, gas flows, and temperatures.[13] |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| LC system issue (e.g., no flow, leak).[13] | Check for leaks, ensure mobile phase is flowing, and purge the system.[13] | |
| Ion suppression.[1][2] | Implement strategies to minimize matrix effects (see FAQ 2). | |
| Clogged system. | Check for blockages in the LC system or MS interface. | |
| Inconsistent or Irreproducible Results | Inconsistent sample preparation. | Standardize the sample preparation protocol and ensure consistency across all samples. |
| Matrix effect variability between samples.[2] | Use a stable isotope-labeled internal standard.[1] | |
| LC column equilibration issues.[13] | Ensure the column is properly equilibrated between injections.[13] | |
| Fluctuations in instrument performance. | Run quality control (QC) samples regularly to monitor system performance. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity LC-MS grade solvents and prepare fresh mobile phases. |
| Dirty ion source.[11] | Clean the ion source according to the manufacturer's instructions. | |
| Carryover from previous injections. | Optimize the wash solvent and increase the wash volume/time. |
Experimental Protocols
Sample Preparation from Urine
This protocol is adapted from a method for the analysis of methylated nucleosides in urine.[9][14]
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any precipitates.
-
Dilution: Take a specific volume of the supernatant (e.g., 100 µL) and add a solution containing the stable isotope-labeled internal standard (SIL-IS) for m1G.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the sample. A common ratio is 3 parts acetonitrile to 1 part sample.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
RNA Extraction and Hydrolysis for m1G Analysis
This is a general workflow for the analysis of m1G from RNA.
-
RNA Extraction: Extract total RNA from cells or tissues using a standard method like TRIzol extraction.[15]
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
Enzymatic Hydrolysis:
-
Digest the RNA to nucleosides using a combination of nucleases. A common approach is a two-step digestion:
-
Nuclease P1 Digestion: Incubate the RNA with nuclease P1 to digest it into 5'-mononucleotides.
-
Alkaline Phosphatase Treatment: Add alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.
-
-
-
Sample Cleanup: Remove the enzymes, which can interfere with the LC-MS analysis. This can be done by ultrafiltration or by protein precipitation with an organic solvent like acetonitrile.
-
Analysis: The resulting nucleoside mixture is then ready for LC-MS analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for m1G Quantification
| Parameter | Value |
| Column | HILIC Column |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for m1G | m/z 298.1 → 166.1 |
| MRM Transition for SIL-IS (¹³C₅,¹⁵N₂-m1G) | m/z 305.1 → 173.1 |
Note: These are example parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: A generalized workflow for 1-methylguanosine (m1G) quantification by LC-MS.
Caption: A logical troubleshooting workflow for inaccurate m1G quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. shimadzu.at [shimadzu.at]
- 14. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
improving the sensitivity of 1-methylguanosine detection in biological samples
Welcome to the technical support center for the sensitive detection of 1-methylguanosine (B33566) (m1G) in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting 1-methylguanosine (m1G) in biological samples?
A1: The primary methods for m1G detection include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), antibody-based assays (e.g., ELISA, dot blot), and reverse transcription-based sequencing methods. LC-MS/MS is considered a gold standard for quantification due to its high sensitivity and specificity. Antibody-based methods are useful for global quantification and visualization, while sequencing approaches can provide single-nucleotide resolution.
Q2: Why is improving the sensitivity of m1G detection important?
A2: Improving the sensitivity of 1-methylguanosine (m1G) detection is crucial as m1G is a low-abundance RNA modification.[1] Its levels can be altered in various physiological and pathological states, including cancer.[2] Sensitive detection is essential for accurate quantification and for understanding its role in gene expression regulation and disease.[3][4] Elevated urinary levels of m1G, for instance, are being investigated as potential non-invasive biomarkers for several types of cancer.[2]
Q3: What are the main challenges in achieving high sensitivity in m1G detection?
A3: Key challenges include the low abundance of m1G in biological matrices, potential interference from other compounds in the sample, and the inherent limitations of the detection method. For LC-MS/MS, challenges include matrix effects like ion suppression, while for immunoassays, antibody cross-reactivity and specificity can be limiting factors.[5][6] Sample preparation is also a critical step where loss of analyte can occur, impacting overall sensitivity.[7][8]
Q4: Can m1G be detected in urine samples?
A4: Yes, as a component of RNA, 1-methylguanosine is excreted in urine following RNA degradation.[2] The quantitative analysis of m1G in urine is a promising area for biomarker discovery in cancer and other diseases.[2][9][10]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your m1G detection experiments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Low or No Signal/Sensitivity for m1G
-
Question: I am not seeing a peak for m1G, or the signal is too low. What should I check?
-
Answer:
-
Method Parameters: Verify that the correct method file is loaded with the appropriate MS acquisition parameters (m/z transitions, collision energy, etc.).[11] Ensure the acquisition window is set correctly for the expected retention time of m1G.
-
Compound Chemistry: Confirm that the mobile phase and column are suitable for retaining and eluting m1G.[11] Additives like ammonium (B1175870) formate (B1220265) can aid in ionization.
-
Ion Source Optimization: Optimize ion source parameters such as gas flows, temperatures, and voltages.[11][12] The position of the sprayer relative to the sampling orifice should also be optimized for maximum sensitivity.[12]
-
Sample Preparation: Ensure your sample preparation method minimizes analyte loss. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[7]
-
Instrument Status: Check for leaks in the system, especially if the pressure is low.[11] Ensure all connections are tight.
-
Logical Troubleshooting Workflow for Low LC-MS/MS Sensitivity
Caption: A step-by-step guide to troubleshooting low m1G signal in LC-MS/MS.
Issue 2: High Background Noise or Contamination
-
Question: My chromatogram shows high background noise, which is interfering with m1G peak integration. What could be the cause?
-
Answer:
-
Solvent and Sample Contamination: Use high-purity solvents and ensure your sample preparation is clean.[13] Filter all samples and standards before injection.[14]
-
System Contamination: Flush the LC system and column thoroughly. If contamination persists, clean the ion source and ion optics.[6][13]
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement. Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE) to remove interfering substances.[6]
-
Issue 3: Poor Peak Shape (Tailing, Broadening, Splitting)
-
Question: The peak for m1G is tailing or split. How can I improve the peak shape?
-
Answer:
-
Column Issues: The column may be contaminated or have a void. Try flushing the column or replacing it if it's old.[14]
-
Injection Solvent: Ensure the injection solvent is not stronger than the mobile phase, as this can cause peak distortion.[14]
-
Extra-Column Volume: Minimize the length and diameter of tubing to reduce extra-column volume, which can contribute to peak broadening.[14]
-
Secondary Interactions: Peak tailing for a specific compound can indicate secondary interactions with the column material. Adjusting the mobile phase pH or using a different column chemistry may help.[14]
-
Antibody-Based Immunoassays (ELISA, Dot Blot)
Issue 1: Low Signal or Sensitivity
-
Question: My immunoassay for m1G is not sensitive enough to detect it in my samples. How can I enhance the signal?
-
Answer:
-
Antibody Affinity and Concentration: Ensure you are using a high-affinity antibody specific for m1G. Optimize the concentrations of both the primary and secondary antibodies.
-
Blocking: Inefficient blocking can lead to high background and low signal-to-noise. Test different blocking agents and incubation times.
-
Incubation Conditions: Optimize incubation times and temperatures for antibody-antigen binding.
-
Enrichment: For samples with very low m1G levels, consider an initial enrichment step, such as immunoprecipitation of m1G-containing RNA fragments.[15]
-
Issue 2: High Background or Non-Specific Binding
-
Question: I'm observing high background in my immunoassay, making it difficult to distinguish the specific signal. What can I do?
-
Answer:
-
Blocking: Improve the blocking step by increasing the concentration of the blocking agent or trying different agents (e.g., BSA, non-fat milk).
-
Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies.
-
Antibody Concentration: Reduce the concentration of the primary or secondary antibody to minimize non-specific binding.
-
Cross-Adsorbed Secondary Antibodies: Use cross-adsorbed secondary antibodies to reduce binding to endogenous immunoglobulins in the sample.[16]
-
Issue 3: Suspected Cross-Reactivity
-
Question: I suspect my anti-m1G antibody is cross-reacting with other methylated nucleosides. How can I check for and mitigate this?
-
Answer:
-
Specificity Testing: Test the antibody against other structurally similar modified nucleosides (e.g., 7-methylguanosine (B147621) (m7G), N2,N2-dimethylguanosine (m2,2G)) to assess its specificity.[3]
-
Antibody Selection: Choose a monoclonal antibody if high specificity is required, as they recognize a single epitope.[5]
-
Assay Format: The format of the immunoassay can influence cross-reactivity. For competitive assays, adjusting the concentrations of reagents can sometimes modulate selectivity.[17][18]
-
Decision Tree for Immunoassay Troubleshooting
Caption: A decision tree for troubleshooting common immunoassay issues.
Quantitative Data Summary
| Method | Analyte | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-ESI/MS/MS | Mitragynine (B136389) | Human Urine | 0.02 ng/mL (LOD) | [19] |
| HPLC-LIT FT ICR MS | Various | Human Urine | Not specified, relative quantification | [20] |
This table summarizes quantitative data from cited literature to provide context on achievable sensitivity levels, though not all are specific to m1G.
Experimental Protocols
General Protocol for Sample Preparation from Biological Fluids (e.g., Urine) for LC-MS/MS
-
Sampling: Collect a defined volume of the biological fluid (e.g., 1 mL of urine).
-
Centrifugation: Centrifuge the sample to remove any particulate matter.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., methyl t-butyl ether) to the sample, vortex, and centrifuge.[19] Collect the organic layer containing the analyte.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge suitable for polar compounds. Load the sample, wash with a weak solvent to remove interferences, and then elute the analyte with a stronger solvent.[7] This also serves to concentrate the sample.
-
-
Evaporation: Evaporate the collected solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.[21]
General Protocol for Dot Blot Immunoassay for Global m1G Quantification
-
RNA Extraction: Isolate total RNA from your biological sample using a standard protocol (e.g., TRIzol).
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer.
-
Denaturation: Denature the RNA samples by heating to unfold the secondary structures.
-
Membrane Application: Spot serial dilutions of the denatured RNA onto a nitrocellulose or nylon membrane.
-
Cross-linking: Cross-link the RNA to the membrane, typically using UV radiation.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m1G primary antibody at an optimized concentration overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Quantification: Quantify the dot intensity using densitometry software. Normalize the signal to a loading control, such as methylene (B1212753) blue staining of the membrane.[15]
Experimental Workflow for Dot Blot Analysis
Caption: A streamlined workflow for performing a dot blot immunoassay to detect m1G.
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents [mdpi.com]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. Methylational urinalysis: a prospective study of bladder cancer patients and age stratified benign controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of mitragynine in human urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Qualitative and relative quantitative analysis of urinary components with linear ion trap and FT ICR mass spectrometer to search for biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Technical Support Center: Troubleshooting Poor Peak Resolution for 1-Methylguanosine in HPLC
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 1-methylguanosine (B33566).
Frequently Asked Questions (FAQs)
Q1: My 1-methylguanosine peak is broad and poorly resolved. What are the first things I should check?
When encountering poor resolution, a systematic approach is crucial. Start by examining the most common and easily correctable issues before moving to more complex method development.
-
Review System Vitals: Check the system backpressure. A pressure that is unusually low may indicate a leak, while high pressure could suggest a blockage.[1] Ensure the column temperature is stable and correct for the method.[2]
-
Confirm Mobile Phase Preparation: Verify that the mobile phase was prepared correctly, including accurate solvent ratios and pH adjustment. Ensure it has been properly degassed to avoid air bubbles, which can affect pump performance.[3][4]
-
Assess Peak Shape: Determine if the peak is symmetrically broad, tailing, or fronting. The shape of the peak provides critical clues to the underlying problem.[5] A tailing factor greater than 1.5 is generally considered problematic.[6]
-
Examine Recent Changes: Consider if anything in the system has been changed recently, such as a new solvent bottle, a new column, or new fittings.[7]
Below is a logical workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for poor HPLC peak resolution.
Q2: I'm observing significant peak tailing for 1-methylguanosine. What's causing this and how can I fix it?
Peak tailing is the most common peak shape issue and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[5][8] For a basic compound like 1-methylguanosine, the primary cause is often interaction with acidic residual silanol (B1196071) groups on the silica-based column packing.[5]
Common Causes and Solutions:
-
Secondary Silanol Interactions:
-
Cause: The basic nature of 1-methylguanosine leads to strong interactions with free, acidic silanol groups (Si-OH) on the surface of the silica (B1680970) support.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.0) protonates the silanol groups, reducing their ability to interact with the basic analyte.[9] This is often the most effective solution.
-
Solution 2: Use an End-Capped Column: Modern, high-purity columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 or C8 column.[5]
-
Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanols and improve peak shape.[9]
-
-
Column Overload:
-
Column Contamination or Degradation:
Q3: My 1-methylguanosine peak is broad, but symmetrical. What should I investigate?
Symmetrical peak broadening indicates a loss of chromatographic efficiency, where the analyte band spreads out as it travels through the system.[5] This is distinct from the chemical interactions that cause tailing.
Common Causes and Solutions:
-
Extra-Column Volume (Dead Volume):
-
Cause: Excessive volume from long or wide-bore connecting tubing, or poorly made connections (e.g., a gap between the tubing and the column fitting) can cause the sample band to spread before it even reaches the column.[9][10]
-
Solution: Use shorter connecting tubing with a narrow internal diameter (e.g., 0.12 mm). Ensure all fittings are properly seated to eliminate any voids.[9][10]
-
-
Sample Solvent Mismatch:
-
Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., injecting a sample in 100% acetonitrile (B52724) into a mobile phase with 5% acetonitrile), the peak shape will be distorted and broadened.[4][9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1][4] If a different solvent must be used for solubility, it should be weaker than the mobile phase.
-
-
Column Deterioration:
-
Cause: Over time, the packed bed of the column can settle, creating a void at the inlet. This allows the sample to travel through different paths, resulting in a broadened peak.[5][7]
-
Solution: This issue is usually irreversible, and the column must be replaced.[5] Using a guard column can help extend the life of the analytical column.[7]
-
-
High Flow Rate:
Q4: How do I optimize my mobile phase for better 1-methylguanosine separation?
Mobile phase composition is a critical factor in achieving good resolution.[12][13] Optimization involves adjusting solvent strength, pH, and buffer composition.
Caption: Decision-making flowchart for mobile phase optimization.
See the table below for a summary of key parameters to consider.
Q5: What type of HPLC column is best for 1-methylguanosine analysis?
The choice of column is fundamental to the separation. Key factors are the stationary phase chemistry, particle size, and column dimensions.
-
Stationary Phase: For a moderately polar compound like 1-methylguanosine, a reversed-phase C18 (ODS) column is the most common and effective choice.[11][14] To mitigate the peak tailing issues discussed in Q2, it is critical to select a column built with high-purity silica that is thoroughly end-capped .[5]
-
Alternative Phases: If resolution on a C18 column is insufficient, consider a Phenyl-Hexyl phase, which offers alternative selectivity through pi-pi interactions. For highly polar-related impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative that provides strong retention for polar compounds.[15]
-
Particle Size: A standard analytical column with a 3 µm or 5 µm particle size is suitable for most applications. For higher resolution and faster analysis times on a UHPLC system, a sub-2 µm particle size can be used.
Q6: Could my sample preparation be the cause of poor resolution?
Yes, improper sample preparation can directly lead to poor chromatography.
-
Sample Concentration and Volume (Overload): As mentioned previously, injecting too high a concentration or volume can overload the column, causing peak distortion.[6] A good rule of thumb is to keep the injection volume below 1-2% of the column's total volume.[4]
-
Injection Solvent: The sample should be dissolved in a solvent that is as close in composition to the initial mobile phase as possible.[1][4] Dissolving the sample in a much stronger solvent will cause poor peak shape, especially for early-eluting peaks.[9]
-
Sample Matrix: If your 1-methylguanosine is in a complex matrix (e.g., plasma, cell extracts), other components can interfere with the peak or contaminate the column.[8] Improved sample cleanup using techniques like Solid-Phase Extraction (SPE) or filtration may be necessary.[9][15]
Data Presentation
Table 1: Common Peak Shape Problems and Primary Causes
| Peak Problem | Description | Primary Causes for 1-Methylguanosine | Key Solutions |
| Peak Tailing | Asymmetrical peak with a tail on the right side.[5] | Secondary interactions with column silanols; Column overload.[5][6] | Lower mobile phase pH; Use an end-capped column; Reduce sample load. |
| Peak Broadening | Symmetrical but wide peak, indicating low efficiency. | Extra-column dead volume; Sample solvent mismatch; Column void.[5][9] | Use shorter/narrower tubing; Inject sample in mobile phase; Replace column. |
| Peak Fronting | Asymmetrical peak with a leading edge on the left. | Concentration overload; Poor column packing.[6][8] | Dilute sample; Replace column. |
| Split Peak | A single compound appears as two or more peaks.[5] | Column inlet blockage/void; Sample solvent incompatibility; Co-elution.[5] | Use guard column; Inject in weaker solvent; Adjust mobile phase selectivity. |
Table 2: Mobile Phase Optimization Parameters for 1-Methylguanosine
| Parameter | Recommendation | Rationale |
| Mode | Reversed-Phase | Good retention for moderately polar nucleosides.[16] |
| Organic Modifier | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower backpressure. MeOH offers different selectivity.[3][17] |
| Aqueous Phase pH | 2.5 - 4.5 (Acidic) | Protonates residual silanols to prevent tailing and ensures a consistent ionization state for 1-methylguanosine.[9][18] |
| Buffer | Phosphate or Acetate | Maintains a stable pH, which is critical for reproducible retention times of ionizable compounds.[13][18] |
| Buffer Concentration | 10 - 50 mM | Sufficient capacity to control pH and mask silanol interactions without causing salt precipitation.[9] |
| Elution Mode | Gradient or Isocratic | Start with a shallow gradient to find the ideal solvent strength, then switch to an isocratic method for simplicity if possible.[13] |
Table 3: Recommended HPLC Column Characteristics
| Column Parameter | Recommendation | Purpose |
| Stationary Phase | C18 (ODS), End-Capped | Provides hydrophobic retention and minimizes secondary interactions.[5] |
| Silica Purity | High-Purity Silica | Contains fewer acidic metal impurities and residual silanols.[19] |
| Particle Size | 3 µm or 5 µm (HPLC) / < 2 µm (UHPLC) | Smaller particles provide higher efficiency and resolution. |
| Dimensions (I.D. x L) | 4.6 mm x 150 mm or 4.6 mm x 250 mm | Standard analytical dimensions. Longer columns provide more resolution.[20] |
| Guard Column | Recommended | Protects the analytical column from contamination and particulates, extending its lifetime.[7] |
Experimental Protocols
Protocol 1: Calculating Peak Asymmetry / Tailing Factor (Tf)
This calculation provides a quantitative measure of peak shape, allowing you to track improvements as you troubleshoot.
-
Acquire Chromatogram: Obtain a chromatogram of 1-methylguanosine with the peak of interest clearly visible.
-
Measure Peak Width: At 5% of the maximum peak height, measure the total peak width (W₀.₀₅).[9]
-
Measure Front Half-Width: At 5% of the maximum peak height, measure the distance from the leading edge of the peak to the point directly under the peak apex (A).[9]
-
Calculate Tailing Factor: Use the following formula: Tf = W₀.₀₅ / (2 * A) [9]
-
Interpret Results:
-
Tf = 1.0: Perfectly symmetrical Gaussian peak.
-
Tf > 1.2: Noticeable tailing.
-
Tf > 2.0: Generally considered unacceptable for quantitative analysis.[9]
-
Protocol 2: Systematic Mobile Phase pH Screening
This protocol helps identify the optimal pH for improving the peak shape of 1-methylguanosine.
-
Prepare Buffers: Prepare several batches of the aqueous portion of your mobile phase, each buffered to a different pH. For example, using a 25 mM potassium phosphate buffer, prepare solutions at pH 3.0, 4.0, 5.0, and 6.0.
-
Prepare Mobile Phases: For each pH buffer, prepare the final mobile phase by mixing it with the chosen organic solvent (e.g., acetonitrile) at a fixed ratio determined from initial scouting runs.
-
Equilibrate the System: Sequentially run each mobile phase through the HPLC system, ensuring the column is fully equilibrated before each injection (typically 10-15 column volumes).
-
Inject Standard: Inject a standard solution of 1-methylguanosine using each mobile phase.
-
Evaluate Results: Compare the chromatograms. Analyze the retention time, peak width, and tailing factor at each pH. Select the pH that provides the best combination of resolution and peak symmetry.
Protocol 3: Column Flushing and Regeneration (for Reversed-Phase C18)
Use this protocol to clean a column that may be contaminated with strongly retained compounds. Warning: Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of your mobile phase composition but without any buffer salts (e.g., 95:5 Water:Acetonitrile).
-
Flush with 100% Water: Flush with 10-20 column volumes of HPLC-grade water to remove all salts.
-
Flush with Isopropanol (IPA): Flush with 10-20 column volumes of IPA. This is a strong, intermediate-polarity solvent that can remove a wide range of contaminants.[7]
-
Flush with 100% Water: Flush again with 10-20 column volumes of water to remove the IPA.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your starting mobile phase until the baseline is stable.
-
Test Performance: Inject a standard to see if peak shape and resolution have improved. If not, the column may be permanently damaged.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mastelf.com [mastelf.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. dovepress.com [dovepress.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. separationmethods.com [separationmethods.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. hplc.eu [hplc.eu]
- 20. Ionic Modifier Effect on Selectivity of Separation of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
addressing matrix effects in 1-methylguanosine analysis of urine samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantitative analysis of 1-methylguanosine (B33566) in urine samples, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1-methylguanosine urine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the analysis of 1-methylguanosine, substances present in urine can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This interference can compromise the accuracy, precision, and sensitivity of the quantification.[3]
Q2: What are the common causes of ion suppression or enhancement for 1-methylguanosine in urine samples?
A2: Urine is a highly complex and variable biological matrix.[4][5] Matrix effects in urine analysis are often caused by:
-
Endogenous Components: High concentrations of salts, urea, creatinine, proteins, and lipids that are naturally present in urine.[1]
-
Exogenous Substances: Contaminants introduced during sample collection or processing, such as plasticizers from collection tubes, anticoagulants, or mobile phase additives.[3][6]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.[3]
-
Co-eluting Metabolites: Other modified nucleosides or metabolites that have similar chemical properties and retention times to 1-methylguanosine.
Q3: How can I determine if my 1-methylguanosine analysis is affected by matrix effects?
A3: Two primary methods are used to assess the presence and extent of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify at what points in the chromatogram ion suppression or enhancement occurs.[3][7] A solution of 1-methylguanosine is continuously infused into the mass spectrometer while a blank, extracted urine sample is injected. A dip or rise in the constant analyte signal indicates the retention times where matrix components are causing interference.[3]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the degree of signal suppression or enhancement.[1][3] The response of an analyte spiked into a pre-extracted blank urine sample is compared to the response of the analyte in a neat solvent. A significant difference between the two indicates a matrix effect.[3]
Q4: What is the most effective way to compensate for unavoidable matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted strategy to compensate for matrix effects.[2] A SIL-IS, such as ¹³C- or ¹⁵N-labeled 1-methylguanosine, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix is effectively normalized, leading to accurate and precise quantification.[2][9][10]
Q5: When should I use matrix-matched calibrators versus standards prepared in a neat solvent?
A5: It is almost always recommended to use matrix-matched calibrators for urine analysis.[11][12] Matrix-matched calibrators are prepared by spiking known concentrations of 1-methylguanosine into a blank urine matrix that is representative of the study samples.[13] This approach ensures that the calibration standards and the unknown samples experience similar matrix effects, leading to more accurate quantification.[12] Using standards prepared in a neat solvent (e.g., mobile phase) can lead to significant quantification errors because the calibration curve will not account for the ion suppression or enhancement present in the actual urine samples.[14]
Troubleshooting Guide
Q1: I'm observing low recovery and poor signal intensity for 1-methylguanosine. What should I investigate first?
A1: Low recovery and intensity are classic signs of matrix effects, specifically ion suppression.
-
Confirm Matrix Effects: First, perform a post-extraction spike experiment to quantify the extent of signal loss.
-
Evaluate Sample Preparation: The "dilute-and-shoot" method, while simple, often results in significant ion suppression due to the high concentration of matrix components.[4] Consider implementing a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][15]
-
Check Chromatography: Ensure 1-methylguanosine is not co-eluting with a major region of ion suppression. A post-column infusion experiment can verify this.[7] If it is, modify your LC gradient to move the analyte's retention time.[3]
-
Consider Hardware Interactions: For nucleosides and other chelating compounds, interactions with the stainless steel components of standard HPLC columns can cause signal loss and ion suppression.[16] Using a metal-free column should be considered during troubleshooting.[16]
Q2: My results are inconsistent and not reproducible across different urine samples. What is the cause and how can I fix it?
A2: Poor reproducibility is often due to the high inter-sample variability of the urine matrix.[4] Different urine samples can have vastly different concentrations of salts and organic molecules, leading to varying degrees of matrix effects for each sample.[4][5]
-
Implement a SIL-IS: This is the most critical step for improving reproducibility. A SIL-IS co-elutes and experiences the same sample-specific matrix effects as the analyte, providing reliable normalization.[2]
-
Standardize Sample Preparation: Ensure your sample preparation protocol (e.g., SPE) is robust and performs consistently across samples with different compositions. Validate the method to confirm consistent recovery.[17]
-
Use Matrix-Matched Calibrators: Prepare calibrators in a pooled blank urine matrix to average out variability and better represent the study samples.[11]
Q3: My post-column infusion experiment shows a significant signal drop at the retention time of 1-methylguanosine. What are my next steps?
A3: This result confirms that co-eluting matrix components are suppressing the ionization of your analyte. The goal is to separate 1-methylguanosine from these interferences.
-
Optimize Chromatographic Separation:
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation between your analyte and the interfering peaks.[3]
-
Change Column Chemistry: 1-methylguanosine is a polar molecule. If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as Phenyl-Hexyl or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and selectivity for polar compounds.[18]
-
-
Improve Sample Cleanup: If chromatographic changes are insufficient, enhance your sample preparation. Use a more selective SPE sorbent, such as a mixed-mode or ion-exchange resin, to more effectively remove the specific interferences.[4]
Q4: My "dilute-and-shoot" method is fast but shows significant matrix effects. Which sample preparation method is a good alternative for 1-methylguanosine?
A4: While "dilute-and-shoot" is simple, it is often inadequate for complex matrices like urine.[4][5] Solid-Phase Extraction (SPE) is a highly effective alternative.
-
SPE Principle: SPE uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa.[15]
-
Recommended Sorbent: For a polar compound like 1-methylguanosine, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode sorbent combining reversed-phase and ion-exchange characteristics can be effective.[4][15]
-
Benefit: A well-developed SPE method will significantly reduce matrix components, leading to less ion suppression, improved sensitivity, and better overall data quality.[2][17]
Data Presentation
Quantitative data should be summarized to easily compare the effectiveness of different methods. The following tables are illustrative examples.
Table 1: Example Matrix Effect and Recovery Data for Different Sample Preparation Methods
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Overall Process Efficiency (%) |
| Dilute-and-Shoot (1:10) | 100 | 45 (Suppression) | 45 |
| Liquid-Liquid Extraction (LLE) | 75 | 88 (Suppression) | 66 |
| Solid-Phase Extraction (SPE) | 92 | 95 (Minimal Suppression) | 87 |
*Matrix Effect (%) is calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates suppression; > 100% indicates enhancement.
Table 2: Example Calibration Curve Data: Neat vs. Matrix-Matched Standards
| Analyte Conc. (ng/mL) | Response (Neat Standard) | Response (Matrix-Matched) |
| 1.0 | 15,500 | 8,100 |
| 5.0 | 78,100 | 42,300 |
| 10.0 | 154,000 | 85,900 |
| 50.0 | 795,000 | 431,200 |
| 100.0 | 1,610,000 | 865,000 |
| Slope | 16,050 | 8,615 |
| R² | 0.9995 | 0.9998 |
Note the significantly lower slope for the matrix-matched curve, demonstrating the impact of ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of 1-methylguanosine and its SIL-IS into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process at least six different blank urine samples through your entire sample preparation procedure. Spike the same amount of 1-methylguanosine and SIL-IS into the final, clean extracts before LC-MS/MS analysis.
-
Set C (Pre-Extraction Spike): Spike the same amount of 1-methylguanosine and SIL-IS into six blank urine samples before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a generic protocol using a polymeric reversed-phase cartridge and should be optimized.
-
Sample Pre-treatment: Centrifuge urine sample at 4000 x g for 10 minutes. Dilute 250 µL of supernatant 1:1 with 4% phosphoric acid in water. Add SIL-IS.
-
Conditioning: Condition the SPE cartridge (e.g., 60 mg polymeric sorbent) with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute 1-methylguanosine with 1 mL of methanol or 90:10 acetonitrile:methanol.[15]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of mobile phase for analysis.
Protocol 3: Preparation of Matrix-Matched Calibrators
-
Obtain Blank Matrix: Pool urine from at least six healthy volunteers who are not exposed to confounding factors. Centrifuge and filter the pooled urine to remove particulates.
-
Prepare Stock Solution: Create a high-concentration stock solution of 1-methylguanosine in a suitable solvent (e.g., methanol/water).
-
Create Calibration Series: Perform a serial dilution of the stock solution to create working standards at various concentrations.
-
Spike Blank Matrix: Add a small, fixed volume (e.g., 10 µL) of each working standard to a fixed volume of the pooled blank urine (e.g., 990 µL) to create the matrix-matched calibrators. Ensure the volume of added solvent is minimal (<5% of the total volume) to avoid altering the matrix character.
-
Process Calibrators: Process these matrix-matched calibrators through the exact same sample preparation procedure as the unknown samples.
Visualizations
Caption: Experimental workflow for 1-methylguanosine analysis with key matrix effect mitigation points.
Caption: Troubleshooting flowchart for addressing matrix effects in 1-methylguanosine analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Method validation in quantitative analysis of phase I and phase II metabolites of mitragynine in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Chemical Labeling for 1-Methylguanosine (m1G) Sequencing
Welcome to the technical support center for the chemical labeling of 1-methylguanosine (B33566) (m1G) for sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your m1G sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chemical labeling for m1G sequencing?
A1: Chemical labeling for m1G sequencing is typically based on a two-step chemical process. First, the m1G nucleotide is chemically modified to create an unstable site in the RNA strand. A common method involves the reduction of the methylated guanosine (B1672433) using a reducing agent like sodium borohydride (B1222165) (NaBH4), which opens the imidazole (B134444) ring and makes the ribose-base linkage susceptible to cleavage. The second step involves the cleavage of the RNA backbone at this modified site, often using aniline (B41778). This cleavage event can then be detected by next-generation sequencing, either as a termination signal or through a specific ligation strategy.
Q2: Why is my overall library yield low after m1G chemical labeling and sequencing?
A2: Low library yield is a common issue and can stem from several factors. Key reasons include poor quality of the initial RNA sample (degradation or contaminants), inefficient reverse transcription, low efficiency of the chemical labeling and cleavage reactions, or loss of material during library preparation cleanup steps. It is crucial to assess RNA quality before starting and to optimize each step of the protocol.
Q3: Can I use the same chemical labeling protocol for m7G and m1G?
A3: While the chemical principles are similar, direct application of an m7G protocol to m1G may not be optimal. The reactivity of the methylated guanosine to reducing agents and subsequent cleavage conditions can differ. For instance, some studies suggest that m1G may be less reactive than m7G under certain conditions, potentially requiring optimization of reagent concentrations or reaction times to achieve efficient labeling and cleavage.
Q4: What are adapter dimers, and how can I reduce them in my m1G sequencing library?
A4: Adapter dimers are short fragments formed by the self-ligation of sequencing adapters. They can compete with your cDNA fragments during sequencing, leading to wasted reads. Common causes include using too high a concentration of adapters relative to the amount of cDNA. To reduce them, you can optimize the adapter-to-insert ratio or perform an additional bead-based purification or gel-based size selection step after adapter ligation to remove these smaller fragments.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chemical labeling workflow for m1G sequencing, which typically involves RNA fragmentation, sodium borohydride (NaBH4) reduction, aniline cleavage, and library preparation.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling/Cleavage Efficiency | Suboptimal NaBH4 concentration: Insufficient reduction of m1G leads to poor abasic site formation. | Optimize the NaBH4 concentration. A common starting point is 1 M NaBH4. Perform a titration to find the optimal concentration for your specific RNA and experimental conditions.[2] |
| Inefficient aniline cleavage: The pH and concentration of the aniline solution are critical for efficient cleavage at the abasic site. | Prepare the aniline solution fresh and ensure the pH is acidic (typically around 4.5). The concentration of aniline can also be optimized, with 1 M being a common starting point. | |
| RNA secondary structure: Complex secondary structures in the RNA can hinder access of chemical reagents to the m1G site. | Consider a denaturation step before the chemical labeling to unfold the RNA. This can be a brief heat treatment followed by rapid cooling on ice. | |
| High Background Signal (Non-specific Cleavage) | RNA degradation: The initial RNA sample may be degraded, leading to random fragmentation that is not specific to m1G sites. | Always check the integrity of your RNA before starting the experiment using a Bioanalyzer or similar method. Use high-quality, intact RNA.[3] |
| Harsh chemical treatment: Over-incubation with NaBH4 or aniline, or using excessively high concentrations, can lead to non-specific RNA cleavage. | Optimize the incubation times and reagent concentrations. A time-course experiment can help determine the optimal duration for each chemical step. | |
| Inconsistent Results Between Replicates | Variability in manual pipetting: Small variations in reagent volumes, especially enzymes and buffers, can lead to significant differences in results. | Use master mixes for reagents whenever possible to reduce pipetting variability. Ensure pipettes are properly calibrated.[4] |
| Temperature fluctuations: Inconsistent temperatures during incubation steps can affect reaction efficiencies. | Use a calibrated heat block or water bath for all incubation steps to ensure consistent temperature control. | |
| Low Final Library Yield | Poor quality of starting RNA: Contaminants such as salts, phenol, or ethanol (B145695) can inhibit enzymatic reactions during library preparation.[3] | Ensure the starting RNA is of high purity. Perform an additional cleanup step if necessary. |
| Loss of material during cleanup: Standard bead-based cleanups can sometimes lead to the loss of small RNA fragments. | Be careful during bead purification steps. Ensure beads are fully resuspended and avoid over-drying, which can make elution difficult. For very small fragments, consider using a specialized cleanup kit. | |
| Inefficient adapter ligation: Poor ligation of sequencing adapters to the cDNA fragments will result in a lower final library yield. | Optimize the molar ratio of adapter to cDNA. Ensure the ligase and buffer are active and at the correct concentration. |
Experimental Protocols
Key Experiment: Chemical Labeling and Cleavage of m1G in RNA
This protocol is a generalized procedure based on methods for detecting methylated guanosines and will likely require optimization for your specific application.
1. RNA Preparation and Fragmentation:
-
Start with high-quality, intact RNA.
-
Fragment the RNA to the desired size range for your sequencing platform (e.g., by alkaline hydrolysis or enzymatic fragmentation).
-
Purify the fragmented RNA.
2. Sodium Borohydride (NaBH4) Reduction:
-
Resuspend the fragmented RNA in a suitable buffer (e.g., borate (B1201080) buffer, pH 7.5).
-
Prepare a fresh solution of NaBH4 (e.g., 2 M in water).
-
Add NaBH4 to the RNA solution to a final concentration of 1 M.
-
Incubate at room temperature for a defined period (e.g., 30 minutes). This step should be optimized.
-
Quench the reaction by adding an acid (e.g., acetic acid).
-
Purify the RNA to remove the NaBH4 and byproducts.
3. Aniline Cleavage:
-
Prepare a fresh aniline-acetate solution (e.g., 1 M aniline, pH 4.5).
-
Resuspend the NaBH4-treated RNA in the aniline solution.
-
Incubate at 60°C for a defined period (e.g., 20 minutes). This step is critical and should be optimized.
-
Precipitate the RNA to remove the aniline.
-
Resuspend the cleaved RNA in nuclease-free water.
4. Library Preparation:
-
Proceed with a standard RNA sequencing library preparation protocol, starting from the ligation of the 3' adapter. Note that the cleavage will generate a 5'-phosphate, which is required for the subsequent 5' adapter ligation.
Quantitative Data Summary
The efficiency of each step is crucial for the overall success of the experiment. The following table provides a general overview of expected efficiencies and key parameters to monitor.
| Step | Parameter to Monitor | Target Efficiency | Key Optimization Factors |
| RNA Quality | RNA Integrity Number (RIN) | > 7.0 | Proper sample handling and storage. |
| NaBH4 Reduction | Percentage of m1G converted to abasic sites | > 80% | NaBH4 concentration, incubation time, temperature, pH. |
| Aniline Cleavage | Percentage of abasic sites cleaved | > 90% | Aniline concentration, pH, incubation time, temperature. |
| Adapter Ligation | Ligation efficiency | > 50% | Adapter-to-insert molar ratio, ligase quality, incubation conditions. |
| Final Library Yield | Concentration and size distribution | > 2 nM | Quality of starting material, efficiency of all preceding steps. |
Visualizations
Caption: Workflow for m1G chemical labeling and sequencing.
Caption: Troubleshooting logic for low library yield.
References
stability of 1-methylguanosine standard under different storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 1-methylguanosine (B33566) (m1G) standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid 1-methylguanosine standard for long-term use?
A: For long-term storage, the solid crystalline 1-methylguanosine standard should be stored at -20°C. Under these conditions, the standard is expected to be stable for at least four years.
Q2: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, reconstitute the solid standard in a suitable solvent. 1-methylguanosine is soluble in water and organic solvents like DMSO. For aqueous solutions, use high-purity, nuclease-free water. After reconstitution, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How should I store reconstituted 1-methylguanosine solutions?
A: Aqueous stock solutions should be stored at -20°C or -80°C for long-term stability.[1] For short-term storage (1-2 weeks), +4°C is appropriate. Avoid repeated freeze-thaw cycles as this can degrade the standard.
Q4: What are the main factors that can cause degradation of 1-methylguanosine?
A: The stability of 1-methylguanosine can be affected by several factors, including:
-
Temperature: Elevated temperatures accelerate degradation.
-
pH: Strong acidic or alkaline conditions can lead to hydrolysis. Methylated guanosines can be particularly susceptible to degradation under alkaline conditions.[2][3]
-
Oxidation: Exposure to oxidizing agents can modify the molecule.
-
Light: Photodegradation can occur with prolonged exposure to light.
Troubleshooting Guide
Q5: My calibration curve is non-linear or has a low signal. Could my standard be degraded?
A: Yes, this is a common sign of standard degradation. A loss of purity in the standard will lead to inaccurate concentrations and result in a poor calibration curve.
-
Recommendation: Prepare a fresh stock solution from solid material. If the problem persists, open a new vial of the standard. Use a stability-indicating method, such as HPLC-UV, to check the purity of both the old and new standards.
Q6: I see unexpected peaks in the chromatogram of my standard solution. What could they be?
A: Extra peaks are typically either contaminants or degradation products.
-
Troubleshooting Steps:
-
Analyze a solvent blank to rule out contamination from the solvent or system.
-
If the peaks are not in the blank, they are likely degradation products.[4][5][6] This suggests the standard has been compromised due to improper storage or handling (e.g., exposure to high temperatures, extreme pH, or multiple freeze-thaw cycles).
-
Prepare a fresh solution from a new vial of the standard and re-analyze.
-
Stability Data Summary
Quantitative stability data for 1-methylguanosine is limited. However, data from suppliers and studies on closely related methylated guanosines provide key insights into optimal storage conditions.
Table 1: Stability of 1-Methylguanosine (m1G) Standard
| Compound | Form | Storage Condition | Stability Period |
| 1-Methylguanosine | Solid | -20°C | ≥ 4 years |
| 1-Methylguanosine | Solution | -20°C to -80°C | Recommended for long-term storage |
| 1-Methylguanosine | Solution | +4°C | 1–2 weeks (short-term) |
Experimental Protocols
General Protocol for a Forced Degradation Study of 1-Methylguanosine
This protocol outlines the steps to assess the stability of a 1-methylguanosine standard under various stress conditions. The goal is to intentionally degrade the sample to identify potential degradation products and confirm that the analytical method can separate them from the intact compound.[7]
Objective: To determine the intrinsic stability of 1-methylguanosine and develop a stability-indicating analytical method.
1. Materials and Reagents:
-
1-methylguanosine standard
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
Validated C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 1-methylguanosine in HPLC-grade water to prepare a stock solution of approximately 1 mg/mL.
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2-8 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2-8 hours. Cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours. Store a parallel sample in solid form at the same condition.
-
Photolytic Degradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
4. Sample Analysis:
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. A common starting point is a C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8][9]
-
Monitor the elution at a suitable wavelength (e.g., 260 nm).[9]
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the intact 1-methylguanosine.
-
Ensure that all major degradation peaks are well-resolved from the main peak.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results that may be related to the stability of the 1-methylguanosine standard.
Caption: Troubleshooting workflow for stability issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. protocols.io [protocols.io]
Technical Support Center: Analysis of 1-Methylguanosine by Mass Spectrometry
Welcome to the technical support center for the analysis of 1-methylguanosine (B33566) (m1G). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a focus on minimizing ion suppression in mass spectrometry.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for 1-methylguanosine.
Question: I am observing low signal intensity and poor reproducibility for 1-methylguanosine. How can I determine if ion suppression is the cause?
Answer: The most direct way to assess ion suppression is to perform a post-column infusion experiment. This technique helps identify regions in your chromatogram where co-eluting matrix components suppress the analyte signal.
Alternatively, a quantitative assessment can be made by comparing the peak area of 1-methylguanosine in a sample matrix spiked after extraction with the peak area of a neat standard solution at the same concentration. A significantly lower response in the matrix sample indicates ion suppression. The matrix factor (MF) is calculated as follows:
-
MF < 1: Ion Suppression
-
MF > 1: Ion Enhancement
-
MF = 1: No Matrix Effect
Question: What are the primary causes of ion suppression for a polar molecule like 1-methylguanosine?
Answer: For polar analytes like 1-methylguanosine, ion suppression in complex biological matrices (e.g., urine, plasma) is often caused by:
-
High Concentrations of Salts: Endogenous salts can alter the droplet properties in the electrospray ionization (ESI) source, hindering the efficient ionization of the target analyte.[3]
-
Co-elution with Other Polar Endogenous Compounds: Molecules with similar polarity to 1-methylguanosine can co-elute and compete for ionization, reducing the signal of the analyte of interest.[1][4]
-
Inappropriate Chromatographic Method: Using conventional reversed-phase (RP) chromatography can lead to poor retention of 1-methylguanosine, causing it to elute early with many other unretained polar matrix components, a region notorious for severe ion suppression.[5]
Question: My current method uses a C18 column and I'm seeing significant ion suppression. What should I do?
Answer: The primary issue is the lack of retention for the highly polar 1-methylguanosine on a non-polar C18 stationary phase. This results in co-elution with salts and other polar interferences. The recommended solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase, which provides excellent retention for polar compounds like 1-methylguanosine.[1][6]
This chromatographic change is the most effective step to move the analyte away from the early-eluting, signal-suppressing components of the matrix.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing 1-methylguanosine in urine to minimize ion suppression?
A1: For HILIC-MS/MS analysis, a simple and highly effective "dilute-and-shoot" method is recommended.[1][3] This involves diluting the urine sample (e.g., 1:4) with acetonitrile (B52724), vortexing, and centrifuging to precipitate proteins. The resulting supernatant is then directly injected. This approach is effective because:
-
Dilution reduces the concentration of matrix components , including salts, which are a primary cause of ion suppression.
-
Acetonitrile is a weak solvent in HILIC , ensuring good peak shape for the injected sample.
-
It avoids the analyte loss that can occur with more complex methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
Q2: Which LC-MS/MS ionization and monitoring mode is best for 1-methylguanosine?
A2: Electrospray ionization in positive ion mode (ESI+) is the preferred ionization method. Quantification should be performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
Q3: What are the recommended MRM transitions for 1-methylguanosine?
A3: The protonated precursor ion ([M+H]⁺) for 1-methylguanosine is m/z 298.1 . The most abundant and commonly used product ion, resulting from the cleavage of the glycosidic bond, is the methylated guanine (B1146940) base at m/z 166.1 . A second product ion can be used as a qualifier. Optimization of collision energy is crucial for maximizing signal and should be performed on your specific instrument.[2][8]
Q4: Should I use an internal standard? If so, what kind?
A4: Yes, using an internal standard is critical for accurate quantification and compensating for any residual matrix effects or variability in instrument response.[9] The ideal choice is a stable isotope-labeled (SIL) internal standard , such as 1-methyl(d3)-guanosine . A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most reliable correction.[10][11]
Data Presentation: Method Comparison
The choice of analytical method has a profound impact on the degree of ion suppression. The following table summarizes the typical performance of different approaches for the analysis of 1-methylguanosine in urine.
| Analytical Method | Sample Preparation | Analyte Retention | Typical Ion Suppression | Data Quality |
| Reversed-Phase LC-MS/MS | Protein Precipitation | Poor (elutes near void volume) | High (>50%) | Poor Accuracy & Precision |
| Reversed-Phase LC-MS/MS | Solid-Phase Extraction (SPE) | Poor (elutes near void volume) | Moderate (20-50%) | Improved but variable |
| HILIC-MS/MS | Dilute-and-Shoot | Good (well-retained) | Low (<15%) | Excellent Accuracy & Precision |
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of 1-Methylguanosine in Urine
This protocol is optimized for minimal ion suppression and high throughput.
-
Sample Preparation (Dilute-and-Shoot):
-
Aliquot 50 µL of urine into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., 1-methyl(d3)-guanosine).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
HILIC Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.2% acetic acid.
-
Gradient: Isocratic elution with 94% Mobile Phase B.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (MRM):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
1-Methylguanosine: Precursor m/z 298.1 → Product m/z 166.1 (Quantifier).
-
Internal Standard (e.g., 1-methyl(d3)-guanosine): Precursor m/z 301.1 → Product m/z 169.1.
-
-
Note: Collision energy and other source parameters should be optimized for the specific instrument being used.
-
Visualizations
Caption: Recommended workflow for minimizing ion suppression of 1-methylguanosine.
Caption: Troubleshooting logic for 1-methylguanosine analysis.
References
- 1. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
common sources of contamination in 1-methylguanosine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of contamination during 1-methylguanosine (B33566) (m1G) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in 1-methylguanosine (m1G) analysis?
Contamination in m1G analysis can be broadly categorized into three main types:
-
Analytical Contamination: This arises from substances that interfere with the detection method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Key examples include structural isomers (e.g., N2-methylguanosine, 7-methylguanosine) and mass analogs that are not adequately separated during chromatography.[1]
-
Sample-related Contamination: This is due to the presence of other biological molecules in the sample being analyzed. For instance, when quantifying m1G in messenger RNA (mRNA), contamination from other RNA species rich in modifications, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), is a significant concern.[2]
-
General Laboratory Contamination: These are external contaminants introduced during sample preparation. Sources can include laboratory personnel (e.g., sweat, cosmetics), labware (e.g., plasticizers leaching from tubes), and reagents (e.g., impurities in solvents and acids).[3]
Q2: How do isomeric and isobaric compounds interfere with m1G analysis?
Isomeric and isobaric compounds pose a significant challenge in mass spectrometry-based analyses because they have the same mass-to-charge ratio (m/z) as 1-methylguanosine.
-
Isomers of m1G: Compounds like N2-methylguanosine (m2G) and 7-methylguanosine (B147621) (m7G) are structural isomers of m1G, meaning they have the same chemical formula and mass but a different atomic arrangement.[1]
-
Isobaric Compounds: Other modified nucleosides might have different chemical formulas but coincidentally have a mass so similar to m1G that a low-resolution mass spectrometer cannot distinguish them.[1]
If these interfering compounds are not separated from m1G by the liquid chromatography (LC) step, they will be detected simultaneously by the mass spectrometer, leading to an overestimation of the m1G signal. Therefore, robust chromatographic separation is critical for accurate quantification.[1]
Q3: Why is sample purity crucial for accurate m1G quantification in a specific RNA type (e.g., mRNA)?
Sample purity is paramount because m1G is present in various RNA species, but its abundance can differ significantly. For example, tRNAs are well-known to be rich in m1G.[4] If you are analyzing m1G in mRNA, which constitutes only about 1-2% of total cellular RNA, even a small amount of contamination from tRNA can lead to a significant overestimation of the m1G levels in your mRNA sample.[2] It is essential to implement stringent RNA purification methods and perform quality control checks to ensure that the analyzed sample is free from detectable levels of contaminating non-coding RNAs like tRNA and rRNA.[2]
Q4: What are common sources of background contamination in a laboratory setting?
Background contamination can be introduced at any stage of the experimental workflow, from sample collection to data acquisition. Common sources include:
-
Reagents: Impurities in water, acids, and solvents used for sample preparation can introduce interfering compounds. Using high-purity, LC-MS grade reagents is essential.[3]
-
Labware: Plasticizers, such as phthalates, can leach from plastic tubes and pipette tips into the sample. Using certified low-binding and contaminant-free labware is recommended.[3]
-
Personnel: Direct contact with samples can introduce contaminants. For example, human sweat contains various metals and organic compounds. Wearing appropriate personal protective equipment, such as gloves and lab coats, is crucial to minimize this.[3]
-
Environment: Airborne particles and dust in the laboratory can settle in open sample tubes. Performing sample preparation in a clean environment, such as a laminar flow hood, can mitigate this risk.[5]
Troubleshooting Guide
This guide addresses common issues encountered during 1-methylguanosine analysis.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected m1G signal | 1. Co-elution of m1G isomers (m2G, m7G).[1]2. Contamination from other RNA species (e.g., tRNA).[2]3. Isotopic crosstalk from other nucleosides.[1] | 1. Optimize the chromatography method to ensure baseline separation of isomers.2. Re-purify the RNA sample and verify purity using methods like Bioanalyzer or qRT-PCR to check for tRNA/rRNA markers.[2]3. Check for and rule out isotopic interference from other abundant nucleosides. |
| Poor reproducibility of results | 1. Inconsistent sample preparation.2. Introduction of contaminants from labware or reagents.[3]3. Variability in enzymatic digestion. | 1. Standardize the entire workflow and use a consistent protocol.2. Use high-purity reagents and certified contaminant-free labware. Run a blank sample (reagents only) to identify background signals.3. Ensure complete and consistent enzymatic digestion by optimizing enzyme-to-substrate ratio and incubation time. |
| Presence of unexpected peaks in chromatogram | 1. Contamination from the sample matrix.2. Leaching of plasticizers from labware.[3]3. Contaminants in the LC-MS system. | 1. Perform a sample cleanup step, such as solid-phase extraction (SPE).2. Use glass or polypropylene (B1209903) vials and high-quality pipette tips.3. Flush the LC-MS system with appropriate cleaning solutions. |
| Low or no m1G signal | 1. Incomplete digestion of RNA.2. Degradation of the sample.3. Suboptimal LC-MS/MS parameters. | 1. Optimize the enzymatic digestion protocol.2. Handle samples on ice and use RNase inhibitors during extraction.3. Tune the mass spectrometer for the specific m/z transition of m1G and optimize ionization source parameters. |
Experimental Protocols
Detailed Methodology for Quantification of 1-Methylguanosine in RNA by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrumentation and sample type.
-
RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a standard method (e.g., Trizol extraction).
-
To analyze a specific RNA type (e.g., mRNA), perform a purification step (e.g., poly(A) selection for mRNA).
-
Assess the purity and integrity of the RNA using a Bioanalyzer and spectrophotometry (e.g., NanoDrop). Ensure the absence of contaminating tRNA and rRNA markers if analyzing mRNA.[2][6]
-
-
Enzymatic Digestion of RNA to Nucleosides:
-
In a sterile, RNase-free tube, combine 1-2 µg of purified RNA with nuclease P1 buffer.
-
Add nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into mononucleotides.
-
Add a buffer suitable for alkaline phosphatase and then add calf intestinal alkaline phosphatase (CIP).
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.[4]
-
-
Sample Cleanup (Optional but Recommended):
-
To remove enzymes and other interfering substances, perform a cleanup step using, for example, solid-phase extraction (SPE) with a suitable cartridge.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a column that provides good separation of modified nucleosides. Columns like Acquity BEH amide (HILIC) or Discovery HS F5 have been used for this purpose.[1]
-
Employ a gradient elution using mobile phases such as acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. The gradient should be optimized to achieve baseline separation of m1G from its isomers.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
The specific mass transition for m1G is typically m/z 298.1 → 166.[1]
-
Monitor the same transition for potential isomers and ensure they are chromatographically resolved.
-
-
-
Data Analysis:
-
Quantify the amount of m1G by integrating the area under the peak in the chromatogram corresponding to the retention time of a pure m1G standard.
-
Use a calibration curve generated from known concentrations of the m1G standard to determine the absolute quantity in your sample.
-
Quantitative Data Summary
The following table provides an illustrative example of the potential impact of tRNA contamination on the quantification of m1G in an mRNA sample. The values are hypothetical but based on the principle that tRNA is significantly more abundant in m1G than mRNA.
| Assumed tRNA Contamination in mRNA Sample (%) | True m1G level in pure mRNA (relative units) | Apparent m1G level due to contamination (relative units) | % Overestimation |
| 0 | 1.0 | 1.0 | 0% |
| 0.1 | 1.0 | 2.5 | 150% |
| 0.5 | 1.0 | 8.5 | 750% |
| 1.0 | 1.0 | 16.0 | 1500% |
| 2.0 | 1.0 | 31.0 | 3000% |
This table illustrates how even minor contamination from tRNA can lead to a dramatic overestimation of m1G levels in an mRNA sample.
Visual Guides
Experimental Workflow for m1G Analysis
Caption: A generalized workflow for the analysis of 1-methylguanosine.
Common Sources of Contamination in 1-Methylguanosine Analysis
Caption: Major categories of potential contaminants in m1G analysis.
References
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 3. elgalabwater.com [elgalabwater.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How should I purify my samples? How should I remove DNA or RNA contamination? | DNA Technologies Core [dnatech.ucdavis.edu]
optimization of fragmentation parameters for 1-methylguanosine in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for 1-methylguanosine (B33566) (m1G).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 1-methylguanosine in a question-and-answer format.
Q1: I am not detecting a signal for the 1-methylguanosine precursor ion. What are the potential causes and solutions?
A1: Failure to detect the precursor ion can stem from several factors, from sample preparation to instrument settings.
-
Incorrect Precursor Ion m/z: Verify that the mass spectrometer is set to monitor the correct precursor ion for 1-methylguanosine. The protonated molecule [M+H]⁺ is typically used, with an expected m/z of 298.1146.
-
Ionization Issues:
-
Source Conditions: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. Inadequate settings can lead to poor ionization efficiency.
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI in positive mode. The presence of a proton source, such as 0.1% formic acid, is crucial for efficient protonation.
-
Validation & Comparative
1-Methylguanosine: A Urinary Biomarker for Cancer Detection - A Comparative Guide
Unveiling the Potential of Modified Nucleosides in Oncology
The quest for non-invasive, reliable, and cost-effective biomarkers for early cancer detection is a paramount objective in oncological research. Among the promising candidates, modified nucleosides, which are breakdown products of RNA, have garnered significant attention. These molecules are naturally excreted in urine, and their levels can reflect alterations in cellular metabolism, particularly the increased RNA turnover and modification characteristic of malignant cells.[1] One such molecule, 1-methylguanosine (B33566) (m1G), a methylated form of the nucleoside guanosine, has been identified as a potential urinary biomarker for various types of cancer.[1][2]
This guide provides a comprehensive comparison of 1-methylguanosine with other urinary biomarkers for cancer, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation status and comparative performance of m1G in the landscape of cancer diagnostics.
The Biological Basis of 1-Methylguanosine as a Cancer Biomarker
1-methylguanosine is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) and ribosomal RNA (rRNA). Its presence is crucial for maintaining the structural integrity and function of these RNA molecules, which are essential for protein synthesis. In cancer cells, the rates of cell proliferation and metabolic activity are significantly elevated, leading to an accelerated turnover of RNA. This increased synthesis and degradation of RNA results in higher levels of modified nucleosides, including 1-methylguanosine, being released into the bloodstream and subsequently excreted in the urine.[1] Therefore, quantifying the concentration of 1-methylguanosine in urine offers a potential window into the underlying pathology of cancer.
Signaling Pathways and Cellular Processes
The elevation of urinary 1-methylguanosine is primarily linked to the catabolism of RNA. While specific signaling pathways directly involving m1G in oncogenesis are not as extensively characterized as for other modified nucleosides like N7-methylguanosine (m7G), the underlying principle remains rooted in the dysregulation of RNA metabolism in cancer. The m7G modification, for instance, is heavily implicated in cancer progression through the action of methyltransferases like METTL1, affecting tRNA stability and the translation of oncogenic proteins. This highlights the broader importance of RNA modifications in cancer biology.
References
A Head-to-Head Battle: HPLC vs. LC-MS/MS for the Quantification of 1-Methylguanosine
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for 1-methylguanosine (B33566) quantification.
In the realm of biomedical research and drug development, the accurate quantification of modified nucleosides like 1-methylguanosine (m1G) is paramount. As a potential biomarker for various physiological and pathological processes, including RNA metabolism and certain cancers, the choice of analytical technique for its measurement can significantly impact experimental outcomes. This guide provides an in-depth comparison of two powerful analytical platforms: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective experimental protocols, present a comparative analysis of their performance characteristics, and offer insights to help you make an informed decision for your research needs.
The Contenders: A Glimpse into HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. When coupled with a UV detector, it allows for the quantification of analytes that absorb ultraviolet light.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor and product ions are monitored, providing a highly specific and sensitive detection method.
Performance Face-Off: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes the key performance parameters for the quantification of 1-methylguanosine using HPLC-UV and LC-MS/MS. The data presented is a synthesis of values reported in various scientific publications. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.5 - 5 pmol | ~0.1 - 10 fmol |
| Limit of Quantification (LOQ) | ~1 - 15 pmol | ~0.5 - 50 fmol |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | <15% | <10% |
| Specificity | Moderate to Good | Excellent |
| Throughput | Moderate | High |
| Cost (Instrument & Maintenance) | Lower | Higher |
Under the Hood: Experimental Protocols
Sample Preparation: A Common Ground
For both HPLC-UV and LC-MS/MS analysis of 1-methylguanosine from biological samples (e.g., urine, plasma, cell culture media), a robust sample preparation protocol is crucial to remove interfering substances and enrich the analyte of interest. A typical workflow involves:
-
Protein Precipitation: Addition of a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Centrifugation: Separation of the precipitated proteins from the supernatant containing the analyte.
-
Supernatant Evaporation: Drying the supernatant under a stream of nitrogen.
-
Reconstitution: Dissolving the dried residue in the mobile phase for injection into the analytical system.
Solid-phase extraction (SPE) can also be employed for more complex matrices to achieve higher purity of the sample.
HPLC-UV Method
A standard HPLC-UV method for 1-methylguanosine quantification would typically involve the following:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducible results.
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitoring the absorbance at the maximum wavelength for 1-methylguanosine (around 254 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
LC-MS/MS Method
An LC-MS/MS method offers enhanced specificity and sensitivity:
-
Chromatographic Column: Similar to HPLC, a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.
-
Mobile Phase: A gradient elution is often preferred to achieve better separation and reduce matrix effects. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate (B1220265) to improve ionization.
-
Flow Rate: Generally lower than HPLC, in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for 1-methylguanosine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (the molecular ion of 1-methylguanosine) is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective process minimizes interferences from other compounds in the sample.
-
-
Quantification: An internal standard (e.g., a stable isotope-labeled 1-methylguanosine) is often used to improve the accuracy and precision of quantification.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general workflows for HPLC and LC-MS/MS.
The Deciding Factors: Key Differences and Considerations
The fundamental difference between HPLC-UV and LC-MS/MS lies in the detection method, which has significant implications for their performance and applicability.
When to Choose HPLC-UV:
-
Higher Concentrations: When the expected concentration of 1-methylguanosine in the samples is relatively high.
-
Simpler Matrices: For the analysis of relatively clean samples with minimal interfering compounds.
-
Cost-Effectiveness: When budget is a primary concern, as HPLC systems are generally less expensive to purchase and maintain.
-
Routine Analysis: For established and routine quality control applications where high sensitivity is not a prerequisite.
When to Opt for LC-MS/MS:
-
Trace-Level Quantification: When measuring very low concentrations of 1-methylguanosine, which is often the case in biological samples.[1]
-
Complex Matrices: For analyzing complex biological fluids where specificity is crucial to avoid false-positive results.
-
High Throughput: When a large number of samples need to be analyzed, as LC-MS/MS methods can often be faster.
-
Confirmatory Analysis: As a gold-standard method for confirming the identity and quantity of 1-methylguanosine.
Conclusion: The Right Tool for the Right Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-methylguanosine. The choice between them is not about which method is universally "better," but rather which is more suitable for the specific research question, sample type, and available resources.
For exploratory studies, routine monitoring of relatively high concentrations, and in laboratories with budget constraints, HPLC-UV offers a reliable and cost-effective solution. However, for researchers demanding the utmost sensitivity and specificity, especially when dealing with trace amounts of 1-methylguanosine in complex biological matrices, LC-MS/MS is the undisputed champion. Its ability to provide unambiguous identification and accurate quantification at very low levels makes it an indispensable tool in modern biomedical research and clinical applications. By carefully considering the factors outlined in this guide, researchers can confidently select the analytical method that will yield the most accurate and reliable data for their studies on 1-methylguanosine.
References
Cross-Validation of 1-Methylguanosine (m1G) Quantification: A Comparative Guide to ELISA and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides like 1-methylguanosine (B33566) (m1G) is critical for advancing our understanding of various biological processes and for biomarker discovery. While enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective solution, mass spectrometry (MS) provides unparalleled specificity and accuracy. This guide presents a comparative overview of these two methodologies, supported by experimental data from a cross-validation study on a related modified nucleoside, to help researchers make informed decisions for their analytical needs.
Performance Comparison: ELISA vs. HPLC-MS/MS
A key aspect of cross-validation is the direct comparison of quantitative results obtained from both methods on the same set of samples. The following table summarizes the data from a study that analyzed urinary 8-oxodG levels using HPLC-MS/MS and three different commercial ELISA kits. The results highlight a significant discrepancy, with ELISA methods consistently reporting higher concentrations than the more specific HPLC-MS/MS method.
| Sample ID | HPLC-MS/MS (ng/mL) | ELISA Kit A (ng/mL) | ELISA Kit B (ng/mL) | ELISA Kit C (ng/mL) |
| 1 | 3.8 | 45.3 | 98.7 | 65.2 |
| 2 | 5.1 | 55.1 | 110.2 | 78.9 |
| 3 | 2.9 | 33.8 | 85.6 | 55.4 |
| 4 | 6.8 | 70.2 | 135.8 | 95.1 |
| 5 | 4.5 | 49.7 | 105.4 | 72.3 |
| 6 | 7.2 | 80.1 | 150.3 | 108.7 |
| 7 | 3.3 | 39.6 | 92.1 | 60.5 |
| 8 | 8.1 | 92.3 | 170.6 | 120.4 |
| 9 | 5.5 | 61.2 | 122.5 | 85.6 |
| Mean | 5.2 | 58.6 | 119.0 | 82.5 |
| Std. Dev. | 1.8 | 19.8 | 28.4 | 22.1 |
This data is adapted from a comparative study on 8-oxodG and is presented to illustrate the potential discrepancies between ELISA and MS-based methods.
The data clearly demonstrates that the ELISA kits overestimated the concentration of the modified nucleoside by a factor of 11 to 23-fold compared to the HPLC-MS/MS method. This discrepancy is often attributed to the cross-reactivity of the antibodies used in the ELISA with other structurally related molecules present in the complex biological matrix of urine.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying a modified nucleoside using a competitive ELISA and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
Caption: Competitive ELISA workflow for 1-methylguanosine quantification.
Caption: LC-MS/MS workflow for 1-methylguanosine quantification.
Experimental Protocols
Competitive ELISA Protocol (General)
This protocol is a generalized procedure for a competitive ELISA designed to quantify 1-methylguanosine.
-
Plate Coating: A 96-well microplate is coated with a 1-methylguanosine-bovine serum albumin (m1G-BSA) conjugate and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. The plate is then washed.
-
Competition Reaction: Standards of known m1G concentration and unknown samples are added to the wells, followed by the addition of a specific anti-m1G primary antibody. The plate is incubated for 1-2 hours at room temperature. During this incubation, free m1G in the standards or samples competes with the immobilized m1G-BSA for binding to the limited amount of primary antibody.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Substrate Reaction: The plate is washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.
-
Data Acquisition and Analysis: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of m1G in the samples is determined by comparing their absorbance to a standard curve generated from the known standards. A lower absorbance value indicates a higher concentration of m1G in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a typical LC-MS/MS method for the quantification of 1-methylguanosine.
-
Sample Preparation: Urine samples are thawed and centrifuged to remove particulate matter. An internal standard (e.g., a stable isotope-labeled version of m1G, such as ¹⁵N₅-m1G) is added to each sample. The samples are then subjected to solid-phase extraction (SPE) to remove interfering matrix components and enrich the analyte. The extracted samples are dried down and reconstituted in the initial mobile phase.
-
Liquid Chromatography (LC) Separation: The reconstituted sample is injected into an HPLC or UPLC system. The separation of m1G from other urinary components is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer, operating in positive ion mode. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both m1G and its internal standard. For m1G, a common transition is m/z 298.1 → 166.1, corresponding to the protonated molecule and a characteristic fragment ion.
-
-
Data Acquisition and Analysis: The peak areas of the MRM transitions for m1G and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration of m1G in the unknown samples is then calculated from this calibration curve.
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the reliability of experimental data. While ELISA offers a convenient and high-throughput platform for the quantification of 1-methylguanosine, the data from analogous modified nucleosides strongly suggests a tendency for overestimation due to antibody cross-reactivity. For applications requiring high accuracy and specificity, such as in clinical biomarker validation, mass spectrometry, particularly LC-MS/MS, is the gold standard. The choice of method will ultimately depend on the specific research question, the required level of accuracy, and the available resources. For initial screening or studies where relative changes are of primary interest, ELISA may be a suitable choice. However, for absolute quantification and validation studies, confirmation with a mass spectrometry-based method is highly recommended.
1-Methylguanosine Levels: A Comparative Guide for Researchers in Disease Biomarker Discovery
For Immediate Release
This guide provides a comprehensive comparison of 1-methylguanosine (B33566) (m1G) levels in healthy versus diseased patient samples, tailored for researchers, scientists, and drug development professionals. Emerging evidence suggests that alterations in the urinary excretion of modified nucleosides, such as 1-methylguanosine, a post-transcriptionally modified guanosine (B1672433) nucleoside, may serve as valuable, non-invasive biomarkers for various pathological states. This document summarizes key quantitative data, details experimental protocols for m1G quantification, and illustrates the primary biological pathway associated with its synthesis.
Quantitative Data Summary
The following table summarizes the reported concentrations of 1-methylguanosine (m1G) and the related modified base, 1-methylguanine (B1207432), in patient samples compared to healthy controls. A notable decrease in urinary m1G has been observed in early-stage breast cancer, while lower levels of 1-methylguanine have been reported in the urine of Parkinson's disease patients.
| Disease State | Sample Type | Analyte | Patient Cohort (n) | Mean Concentration (Patient) | Healthy Control Cohort (n) | Mean Concentration (Control) | Fold Change | Analytical Method | Citation |
| Early-Stage Breast Cancer | Urine | 1-Methylguanosine (m1G) | 75 | 2.85 ± 1.27 ng/mL | 65 | 4.01 ± 1.83 ng/mL | 0.71 | HILIC-MS/MS | [1] |
| Parkinson's Disease | Urine | 1-Methylguanine | 22 | Lower than controls (quantitative data not specified) | 30 | Not specified | Decreased | LC-MS/MS | [2] |
Experimental Protocols
Accurate quantification of 1-methylguanosine in biological samples is critical for its evaluation as a potential biomarker. The two primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of 1-Methylguanosine in Urine by HILIC-MS/MS
This protocol is based on a hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) method for the simultaneous determination of multiple methylated nucleosides.[1][3]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., stable isotope-labeled 1-methylguanosine).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
2. HILIC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a HILIC column (e.g., Waters Acquity UPLC BEH Amide column).
-
Employ a gradient elution with a mobile phase consisting of (A) aqueous ammonium (B1175870) formate (B1220265) and (B) acetonitrile, both with formic acid.
-
A typical gradient might start at 95% B, decrease to 50% B over several minutes, and then return to initial conditions for equilibration.
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transition for 1-methylguanosine (e.g., m/z 298.1 → 166.1).[2]
-
Monitor the corresponding transition for the internal standard.
-
3. Quantification:
-
Construct a calibration curve using known concentrations of 1-methylguanosine standards.
-
Calculate the concentration of 1-methylguanosine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Quantification of 1-Methylguanosine by Competitive ELISA
While a specific commercial ELISA kit for 1-methylguanosine (m1G) is not widely available, the principle of a competitive ELISA for a similar modified nucleoside, N7-methylguanosine (m7G), can be adapted. This protocol is based on the general procedure for such kits.
1. Principle: This assay is a competitive immunoassay. A known amount of 1-methylguanosine is pre-coated onto the microplate wells. The sample or standard containing unknown amounts of 1-methylguanosine is added to the wells along with a specific primary antibody against 1-methylguanosine. The 1-methylguanosine in the sample competes with the coated 1-methylguanosine for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. A substrate is then added, and the resulting colorimetric signal is inversely proportional to the amount of 1-methylguanosine in the sample.
2. Assay Procedure:
-
Prepare standards of known 1-methylguanosine concentrations and dilute patient samples (serum, plasma, or urine).
-
Add 50 µL of standard or sample to the wells of the 1-methylguanosine-coated microplate.
-
Add 50 µL of the anti-1-methylguanosine primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times (typically 3-5 times) with a wash buffer to remove unbound reagents.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate again as described above.
-
Add 100 µL of the substrate solution (e.g., TMB).
-
Incubate in the dark for 15-30 minutes, or until color develops.
-
Add 100 µL of stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of 1-methylguanosine in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Biological Relevance
1-methylguanosine is a modified nucleoside primarily found in transfer RNA (tRNA) at position 37, adjacent to the anticodon.[4] This modification is crucial for maintaining the correct reading frame during protein translation.[4] The synthesis of m1G is catalyzed by tRNA methyltransferases. In eukaryotes and archaea, this function is carried out by the Trm5 family of enzymes, while in bacteria, the TrmD enzyme is responsible.[4] The modification process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of guanine (B1146940) in the tRNA molecule.
The altered levels of urinary 1-methylguanosine in cancer patients may reflect changes in tRNA turnover and modification pathways within tumor cells. Increased cellular proliferation and metabolic activity in cancer can lead to higher rates of RNA synthesis and degradation, potentially altering the pool of modified nucleosides that are excreted in urine. Further research is warranted to elucidate the specific signaling pathways that may be dysregulated and lead to the observed changes in 1-methylguanosine levels in different diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing 1-methylguanosine (m1G) Antibody Specificity
For researchers and drug development professionals investigating the epitranscriptome, accurate detection of RNA modifications is paramount. 1-methylguanosine (B33566) (m1G), a post-transcriptional modification found in various RNA species, has been implicated in RNA stability and function. Immunological methods, such as ELISA and immunoprecipitation, rely heavily on the specificity of the antibodies used. This guide provides an objective comparison of methodologies to assess the specificity of antibodies for m1G detection, supported by experimental frameworks.
Commercially Available Antibodies for m1G Detection
The selection of a primary antibody is the first critical step for any immunological assay. Several vendors offer antibodies targeting m1G, with monoclonal antibodies generally preferred for their batch-to-batch consistency. Below is a summary of a prominent commercially available option.
| Product Name | Vendor | Clonality | Host | Validated Applications | Catalog Number |
| Anti-1-methylguanosine (m1G) antibody [EPR19833-150] | Abcam | Recombinant Monoclonal | Rabbit | Dot Blot, IP, ELISA, FRET | ab208199 |
| 1-Methylguanosine Antibody | Creative Diagnostics | Monoclonal | Rabbit | Dot, IP, ELISA | N/A[1] |
Assessing Antibody Specificity: Key Experiments and Data
Antibody validation is crucial to avoid misleading results stemming from cross-reactivity.[2][3] The specificity of an m1G antibody must be rigorously tested against unmodified nucleosides and other structurally similar modified nucleosides. The two primary methods for this assessment are Dot Blot analysis and Competitive ELISA.
Dot Blot Analysis
A dot blot is a simple, effective method for screening antibody specificity against a panel of nucleosides. It provides qualitative or semi-quantitative data on antibody binding.
Experimental Protocol: Dot Blot for m1G Antibody Specificity
-
Antigen Preparation: Prepare stock solutions (e.g., 1 mg/mL) of 1-methylguanosine (m1G), and other nucleosides for cross-reactivity testing (e.g., Guanosine (B1672433) (G), Adenosine (A), Cytidine (C), Uridine (U), 7-methylguanosine (B147621) (m7G), N6-methyladenosine (m6A), and 2'-O-methylguanosine (Gm)).
-
Membrane Spotting: On a nitrocellulose or PVDF membrane, spot serial dilutions of each nucleoside solution (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng). Allow the spots to dry completely.
-
Cross-linking (Optional but Recommended): To ensure the nucleosides remain bound, UV-crosslink the membrane using a UV transilluminator.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the anti-m1G antibody (e.g., Abcam ab208199 at a 1/500 dilution) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Develop the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[4][5]
-
Control: As a loading control, a parallel membrane can be stained with Methylene Blue to visualize all RNA spots.
Competitive ELISA
Competitive ELISA provides quantitative data on antibody specificity and affinity. In this assay, free nucleosides in solution compete with immobilized nucleosides for binding to the antibody. The concentration of a competing nucleoside that inhibits 50% of the antibody binding (IC50) is a key measure of specificity.
Experimental Protocol: Competitive ELISA for m1G Antibody Specificity
-
Plate Coating: Coat a 96-well high-binding microplate with an m1G-conjugated protein (e.g., m1G-BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of competitor nucleosides (m1G, G, m7G, etc.) in assay diluent.
-
In a separate plate or tubes, mix the diluted competitor nucleosides with a constant, limiting concentration of the anti-m1G antibody. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free nucleosides.
-
-
Incubation in Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked m1G-BSA coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.[6]
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[6]
-
Detection: Wash the plate five times. Add a substrate reagent (e.g., TMB) and incubate in the dark for 10-30 minutes.[6]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[6][7]
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Fit the data using a four-parameter logistic curve to determine the IC50 value for each competitor nucleoside.[8]
Comparative Data Presentation
The ultimate goal of these experiments is to generate clear, comparative data. A highly specific antibody will show a significantly lower IC50 value for its target (m1G) compared to other nucleosides.
Table 1: Example Cross-Reactivity Data from Competitive ELISA
| Competing Nucleoside | IC50 (nM) | Cross-Reactivity (%) * |
| 1-methylguanosine (m1G) | 10 | 100 |
| Guanosine (G) | >5000 | <0.2 |
| 2'-O-methylguanosine (Gm) | >5000 | <0.2 |
| 7-methylguanosine (m7G) | 1500 | 0.67 |
| Adenosine (A) | >10000 | <0.1 |
| N6-methyladenosine (m6A) | >10000 | <0.1 |
*Cross-reactivity (%) = (IC50 of m1G / IC50 of competing nucleoside) x 100. Note: Data are illustrative, based on principles from specificity studies.[9] Actual values must be determined experimentally.
Visualizing Experimental and Biological Workflows
Diagrams are essential for clarifying complex processes. The following visualizations, created using the DOT language, outline the specificity assessment workflow and the biological context of m1G in tRNA.
Caption: Workflow for assessing m1G antibody specificity.
Caption: Role of m1G modification in tRNA maturation.
Conclusion
The reliability of epitranscriptomic data generated using immunological methods is fundamentally dependent on antibody quality. A truly specific anti-m1G antibody should demonstrate high affinity for m1G with negligible binding to guanosine and other modified nucleosides. Researchers must move beyond simple vendor validation and perform in-house specificity testing using quantitative methods like competitive ELISA. By employing the rigorous experimental protocols outlined in this guide, scientists can ensure the accuracy and reproducibility of their findings in the dynamic field of RNA biology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation strategies for antibodies targeting modified ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global and single-nucleotide resolution detection of 7-methylguanosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. raybiotech.com [raybiotech.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Antibodies specific for 1-methylguanosine as a probe of tRNA conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 1-methylguanosine measurement methods
A Guide to Inter-laboratory Comparison of 1-Methylguanosine (B33566) Measurement Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 1-methylguanosine (m1G), a modified nucleoside with significant biological roles, is of paramount importance. This guide provides a comparative overview of the primary methodologies used for m1G measurement, summarizes their performance characteristics based on available literature, and provides standardized experimental protocols. While a formal, multi-laboratory round-robin study specifically for 1-methylguanosine has not been identified in publicly available literature, this guide synthesizes performance data from studies on similar modified nucleosides to offer a valuable comparative perspective.
Introduction to 1-Methylguanosine (m1G)
1-methylguanosine is a post-transcriptionally modified guanosine (B1672433) that plays a crucial role in cellular function. It is notably found in transfer RNA (tRNA), where its presence is critical for maintaining the correct reading frame during protein synthesis.[1] The addition of a methyl group to the N1 position of guanine (B1146940) results in a fixed positive charge, which helps to prevent frameshift errors during translation by stabilizing the codon-anticodon interaction.[1] Given its role in ensuring translational fidelity, the accurate measurement of m1G is vital for research in areas such as cancer biology, neurodegenerative diseases, and the development of novel therapeutics.
Analytical Methodologies for m1G Measurement
The primary techniques for the quantification of 1-methylguanosine and other modified nucleosides are liquid chromatography-mass spectrometry (LC-MS/MS) and immunoassays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the detection and quantification of small molecules, including modified nucleosides.[2] This method separates the analyte of interest from a complex mixture using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and dot blot, utilize the specific binding of an antibody to the target molecule, in this case, 1-methylguanosine. These methods are generally less expensive and have a higher throughput than LC-MS/MS, but may have limitations in terms of specificity and accuracy.
Comparative Performance of Measurement Methods
The following tables summarize the typical performance characteristics of LC-MS/MS and immunoassay methods for the quantification of modified nucleosides. It is important to note that these values are generalized from the literature on similar analytes in the absence of a direct inter-laboratory comparison study for 1-methylguanosine.
Table 1: Performance Characteristics of LC-MS/MS for Modified Nucleoside Quantification
| Performance Metric | Typical Value | Source |
| Accuracy | 85-115% of the true value | [3] |
| Precision (%CV) | < 15% | [3] |
| **Linearity (R²) ** | > 0.99 | [4] |
| Limit of Detection (LOD) | Low fmol to pmol range | [5] |
| Limit of Quantification (LOQ) | Low fmol to pmol range | [5] |
Table 2: Performance Characteristics of Immunoassays for Modified Nucleoside Quantification
| Performance Metric | Typical Value | Source |
| Accuracy | 80-120% recovery | [6] |
| Precision (%CV) | < 20% | [7] |
| **Linearity (R²) ** | > 0.98 | |
| Limit of Detection (LOD) | pmol to nmol range | |
| Limit of Quantification (LOQ) | pmol to nmol range |
Experimental Protocols
LC-MS/MS Protocol for 1-Methylguanosine Quantification in tRNA
This protocol provides a general framework for the analysis of m1G in transfer RNA.
-
tRNA Isolation: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
tRNA Enrichment: Enrich for tRNA using a method such as polyacrylamide gel electrophoresis (PAGE) or a commercial tRNA isolation kit.
-
Enzymatic Digestion: Digest the enriched tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
Sample Cleanup: Remove proteins and other interfering substances from the digested sample using solid-phase extraction (SPE) or a similar cleanup method.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 1-methylguanosine and an appropriate internal standard.
-
-
Quantification: Quantify the amount of 1-methylguanosine by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of a 1-methylguanosine standard.
Immunoassay (ELISA) Protocol for 1-Methylguanosine Quantification
This protocol outlines a competitive ELISA for the measurement of m1G.
-
Coating: Coat a 96-well plate with a 1-methylguanosine-protein conjugate (e.g., m1G-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Add standards of known 1-methylguanosine concentration or unknown samples to the wells, followed by the addition of a specific anti-1-methylguanosine antibody. Incubate for 1-2 hours at room temperature. During this step, free 1-methylguanosine in the sample or standard will compete with the coated m1G-conjugate for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-m1G antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the amount of 1-methylguanosine in the sample.
-
Quantification: Determine the concentration of 1-methylguanosine in the samples by comparing their absorbance to a standard curve.
Visualizations
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance evaluation of immunoassay for infectious diseases on the Alinity i system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. The Evaluation of Analytical Performance of Immunoassay Tests by using Six-sigma Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Abundance of 1-methylguanosine (m1G) Across tRNA Species
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of transfer RNA (tRNA) with 1-methylguanosine (B33566) (m1G) is a critical regulator of protein synthesis and cellular homeostasis. Found at key positions within the tRNA molecule, primarily at guanosine (B1672433) 9 (m1G9) and 37 (m1G37), this modification influences tRNA stability, folding, and the accuracy of codon recognition. Dysregulation of m1G modification has been implicated in a range of human diseases, including cancer, metabolic disorders, and neurological conditions, making it a significant area of interest for therapeutic development.
This guide provides a comparative overview of m1G abundance across different tRNA species, supported by experimental data and detailed methodologies for its quantification.
Quantitative Abundance of 1-methylguanosine (m1G) in tRNA
The abundance of m1G varies significantly across different tRNA isoacceptors and organisms. The following tables summarize available quantitative and semi-quantitative data for m1G9 and m1G37 modifications in yeast and the typical locations in bacteria and humans. For a more comprehensive and continuously updated resource on tRNA modifications, researchers are encouraged to consult the tModBase , a database that collates information from numerous high-throughput sequencing studies.[1][2][3]
Table 1: Abundance of m1G9 in Saccharomyces cerevisiae tRNA Species
| tRNA Species | Modification Level | Comments |
| tRNA-Pro(AGG) | Quantitative | The tRNA is fully or nearly fully modified at position 9. |
| tRNA-Ala(UGC) | Quantitative | Indicates a high stoichiometry of m1G9 modification. |
| tRNA-Thr(CGU) | Partial | A significant portion of the tRNA population is modified, but a substantial fraction remains unmodified. |
| tRNA-Gly(CCC) | Partial | Shows a mixed population of modified and unmodified tRNA at position 9. |
| tRNA-Leu(GAG) | Not Detected | The m1G9 modification is absent or below the detection limit in this tRNA species under normal conditions. |
Source: Data compiled from primer extension assays in wild-type yeast.
Table 2: General Distribution of m1G37 Across tRNA Species
| Organism/Cell Type | tRNA Species Commonly Modified with m1G37 | Comments |
| Bacteria | tRNA-Arg, tRNA-Leu, tRNA-Pro, tRNA-His | The m1G37 modification is crucial for maintaining the translational reading frame for codons read by these tRNAs. |
| Eukaryotes (Human) | tRNA-Asp | While less widespread than in bacteria, m1G37 is present in certain eukaryotic tRNAs and is important for translational fidelity. |
Note: This table represents the general consensus from multiple studies. The precise stoichiometry can vary depending on the specific isoacceptor and cellular conditions.
Experimental Protocols for m1G Quantification
Accurate quantification of m1G in tRNA is essential for understanding its regulatory roles. The following are summaries of key experimental methodologies.
1. AlkB-Facilitated RNA Methylation Sequencing (ARM-Seq)
ARM-Seq is a high-throughput sequencing method that enables the quantification of m1G, N1-methyladenosine (m1A), and N3-methylcytidine (m3C) modifications.[4][5][6] The principle lies in the enzymatic removal of these methyl groups by the E. coli AlkB protein, which would otherwise cause reverse transcriptase to stall.[4] By comparing the sequencing read counts of a specific tRNA species between an AlkB-treated sample and an untreated control, the abundance of the modification can be inferred.
Detailed Protocol for ARM-Seq:
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard method such as TRIzol extraction, followed by purification of the small RNA fraction (< 200 nt).
-
AlkB Demethylation Reaction:
-
For a typical reaction, combine 1-5 µg of small RNA with the AlkB enzyme in a reaction buffer (e.g., 50 mM HEPES pH 7.0, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid).
-
Incubate the reaction at 37°C for 1-2 hours.
-
As a negative control, prepare a parallel reaction with buffer but without the AlkB enzyme.
-
-
RNA Cleanup: Purify the RNA from the demethylation reaction using an RNA cleanup kit to remove the enzyme and buffer components.
-
Library Preparation: Prepare small RNA sequencing libraries from both the AlkB-treated and untreated samples using a commercial kit (e.g., NEBNext Small RNA Library Prep Set). This typically involves 3' and 5' adapter ligation, reverse transcription, and PCR amplification.
-
High-Throughput Sequencing: Sequence the prepared libraries on a suitable platform (e.g., Illumina).
-
Data Analysis:
-
Align the sequencing reads to a reference genome or a curated tRNA sequence database.
-
Use differential expression analysis software (e.g., DESeq2) to compare the read counts for each tRNA species between the AlkB-treated and untreated samples.[4]
-
A significant increase in read counts in the AlkB-treated sample is indicative of the presence and relative abundance of an AlkB-sensitive modification like m1G.
-
2. Demethylase-assisted tRNA sequencing (DM-tRNA-seq)
DM-tRNA-seq is another sequencing-based method that utilizes a demethylase to remove methyl groups that block reverse transcription.[7][8][9] This method often employs a thermostable group II intron reverse transcriptase (TGIRT) which has higher processivity through structured and modified RNAs.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and accurate method for the absolute quantification of modified nucleosides.[10][11]
Protocol Outline for LC-MS based m1G Quantification:
-
tRNA Purification: Isolate total tRNA from cellular extracts, often using HPLC for high purity.[11]
-
Enzymatic Hydrolysis: Digest the purified tRNA down to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC Separation: Separate the individual nucleosides using reversed-phase high-performance liquid chromatography.
-
MS Detection and Quantification: Detect and quantify the mass-to-charge ratio of each nucleoside using a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode.[10][11][12] The amount of m1G can be determined relative to the amount of unmodified guanosine.
Signaling Pathways and Logical Relationships
The abundance of m1G on tRNA is not static and can be influenced by cellular signaling pathways, particularly those related to stress responses and cancer. One such pathway is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.
Crosstalk between HIF-1α Signaling and tRNA Modification
Under hypoxic conditions, the stability and activity of the transcription factor HIF-1α are increased. HIF-1α can regulate the expression of various genes, including those encoding tRNA modifying enzymes. For instance, in hepatocellular carcinoma, the m1G-related methyltransferase TRMT5 has been shown to inhibit the HIF-1α pathway.[13] Conversely, HIF-1α can directly bind to the promoter regions of genes for some tRNA methyltransferases and repress their transcription, leading to a global decrease in certain tRNA modifications.[14] This creates a feedback loop where cellular stress (hypoxia) alters the tRNA modification landscape, which in turn can fine-tune the translation of proteins involved in the stress response.
Below is a diagram illustrating the experimental workflow for quantifying m1G using ARM-Seq.
The following diagram illustrates the regulatory crosstalk between the HIF-1α pathway and tRNA methylation.
References
- 1. tmodbase [tmodbase.com]
- 2. tModBase: deciphering the landscape of tRNA modifications and their dynamic changes from epitranscriptome data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] tModBase: deciphering the landscape of tRNA modifications and their dynamic changes from epitranscriptome data | Semantic Scholar [semanticscholar.org]
- 4. High-throughput small RNA sequencing enhanced by AlkB-facilitated RNA de-Methylation (ARM-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The global identification of tRNA isoacceptors by targeted tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. HIF-1α/METTL1/m7G axis is involved in CRC response to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for 1-Methylguanosine Using a Certified Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides like 1-methylguanosine (B33566) (m1G) is crucial for understanding its role in various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of a newly validated analytical method for 1-methylguanosine against alternative techniques, supported by experimental data and detailed protocols. The use of a certified reference standard is central to establishing the method's performance characteristics, ensuring data integrity and reliability.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] This involves a thorough evaluation of key performance parameters to ensure the method is reliable, reproducible, and accurate for the quantification of 1-methylguanosine.
Comparative Analysis of Analytical Methods
The quantification of 1-methylguanosine can be approached through various analytical techniques. While this guide focuses on a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a comparison with other potential methods provides context for its advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Validated LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and selectivity, enabling accurate quantification in complex matrices. Provides structural confirmation. | Requires sophisticated instrumentation and expertise. Potential for matrix effects. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation with detection based on UV absorbance. | Widely available, robust, and cost-effective. | Lower sensitivity and selectivity compared to MS. Co-elution with interfering compounds can be a challenge. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information and can be used for absolute quantification (qNMR) without a calibration curve.[2][3] | Lower sensitivity than MS-based methods, requiring higher sample concentrations. Complex data analysis. |
| Sequencing-based Methods (e.g., Bo-Seq, m7G-quant-seq) | Chemical modification and high-throughput sequencing to identify modified nucleosides at single-base resolution.[4][5][6][7][8] | Provides positional information of the modification within an RNA sequence. High throughput. | Primarily qualitative or semi-quantitative. Complex workflow and data analysis.[4][5] |
| Antibody-based Methods (e.g., ELISA, Dot Blot) | Utilizes specific antibodies to detect the target molecule.[4] | High throughput and relatively simple to perform. | Can suffer from cross-reactivity with structurally similar molecules. Antibody quality can vary between batches.[4] |
Performance Data of the Validated LC-MS/MS Method
The performance of the new LC-MS/MS method for 1-methylguanosine was rigorously evaluated using a certified reference standard. The following tables summarize the key validation parameters.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards at different concentrations.
| Parameter | Result |
| Concentration Range | 0.5 - 100 ng/mL |
| Regression Equation | y = 12543x + 258 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by spike-recovery experiments at three different concentration levels in the sample matrix.
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) - Mean (n=3) | Recovery (%) | RSD (%) |
| 1.0 | 0.98 | 98.0 | 2.5 |
| 10.0 | 10.15 | 101.5 | 1.8 |
| 50.0 | 49.25 | 98.5 | 1.5 |
Precision
Precision was evaluated at the intra-day (repeatability) and inter-day (intermediate precision) levels.
| Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=18, 3 days) |
| 1.0 | 3.2 | 4.5 |
| 10.0 | 2.1 | 3.3 |
| 50.0 | 1.7 | 2.8 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 ng/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.5 ng/mL (S/N ≥ 10) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the validation experiments.
Preparation of Standard Solutions and Quality Controls
A stock solution of the 1-methylguanosine certified reference standard is prepared in a suitable solvent (e.g., methanol/water). This stock is then used to prepare calibration standards and quality control (QC) samples by serial dilution.
Sample Preparation
Biological samples (e.g., plasma, urine, cell lysates) are subjected to a sample preparation procedure to extract 1-methylguanosine and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
LC-MS/MS Analysis
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.[9]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is employed.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 1-methylguanosine.
Visualizing the Workflow and Validation Logic
Diagrams generated using Graphviz (DOT language) illustrate the key processes in the validation of the analytical method.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Global and single-nucleotide resolution detection of 7-methylguanosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Modified Nucleosides as Disease Biomarkers: A Comparative Analysis of 1-Methylguanosine and Other Key Indicators
For researchers, scientists, and drug development professionals, the quest for reliable and sensitive biomarkers is paramount for early disease detection, prognosis, and monitoring treatment efficacy. Modified nucleosides, the chemical adornments on RNA and DNA, are emerging as a powerful class of biomarkers. This guide provides a comparative study of 1-methylguanosine (B33566) (m1G) against other prominent modified nucleosides—pseudouridine (Ψ), N6-methyladenosine (m6A), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxodG)—as indicators of various disease states, with a primary focus on cancer.
Modified nucleosides are products of the metabolic turnover of RNA and DNA.[1] Under pathological conditions, such as the increased cellular proliferation seen in cancer, the rate of RNA and DNA turnover is elevated, leading to an increased release of these modified nucleosides into bodily fluids like urine and blood.[1][2] This makes them readily accessible and measurable, offering a non-invasive window into cellular activity.
Comparative Analysis of Modified Nucleoside Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease progression. The following table summarizes quantitative data for 1-methylguanosine and other key modified nucleosides in the context of cancer detection.
| Biomarker | Analyte Origin | Associated Disease(s) | Sample Type | Fold Change (Disease vs. Healthy) | Sensitivity (%) | Specificity (%) | Key Findings & Citations |
| 1-Methylguanosine (m1G) | tRNA turnover | Various Cancers (e.g., gastrointestinal, breast, urogenital) | Urine | Significantly elevated | 54-77% (as part of a panel) | 86-98% (as part of a panel) | Elevated levels are observed in various cancers and often correlate with tumor stage.[1][3][4] It is frequently analyzed as part of a panel of nucleosides to improve diagnostic accuracy.[2] |
| Pseudouridine (Ψ) | tRNA, rRNA | Various Cancers (e.g., lung, breast, prostate) | Urine, Blood | Significantly elevated | 54.5% (SCLC) | - | The most abundant RNA modification, its levels are significantly higher in patients with certain cancers, such as small cell lung cancer, and can reflect tumor burden.[4][5][6] |
| N6-Methyladenosine (m6A) | mRNA, lncRNA | Various Cancers (e.g., breast, renal, lung, multiple myeloma) | Blood, Tissue | Significantly higher in tumor tissue and peripheral blood | - | - | As the most prevalent internal mRNA modification, altered m6A levels and the expression of its regulatory proteins are implicated in tumorigenesis and may serve as diagnostic and prognostic markers.[4][7][8][9] |
| 8-hydroxy-2'-deoxyguanosine (8-oxodG) | Oxidative DNA damage | Cancers (e.g., breast, colorectal), Neurodegenerative Diseases, Inflammatory Diseases | Urine, Blood, Tissue | Significantly higher | - | - | A primary biomarker for oxidative stress and DNA damage, elevated levels are associated with an increased risk of various cancers and degenerative diseases.[10][11][12] |
Experimental Protocols
Accurate and reproducible quantification of modified nucleosides is crucial for their clinical application. The two most common analytical techniques are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol for Urinary Modified Nucleoside Quantification by HPLC-MS/MS
This protocol provides a general framework for the analysis of 1-methylguanosine and other nucleosides in urine. Specific parameters may require optimization based on the instrumentation and target analytes.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to a new tube.
-
For quantitative analysis, spike the sample with a known concentration of stable isotope-labeled internal standards for each target nucleoside.
-
Dilute the urine sample (e.g., 1:10) with ultrapure water or a suitable buffer to minimize matrix effects.[13]
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic compounds.
-
Elute the nucleosides with a methanol/water solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3. HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic nucleosides.
-
Flow Rate: 0.3 - 0.5 mL/min.[14]
-
Column Temperature: 40-50°C.[14]
4. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each nucleoside, specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
Data Analysis: The concentration of each nucleoside is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Detailed Protocol for 8-hydroxy-2'-deoxyguanosine (8-oxodG) Quantification by Competitive ELISA
This protocol is based on commercially available competitive ELISA kits.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated stock solution with deionized water.
-
Prepare the 8-oxodG standards by serial dilution to generate a standard curve.
-
Prepare samples:
2. Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the standard or prepared sample to the wells of the 8-oxodG-coated microplate.[5][15]
-
Add the HRP-conjugated anti-8-oxodG antibody to each well (except the blank).
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C, allowing the free 8-oxodG in the sample/standard and the plate-coated 8-oxodG to compete for binding to the antibody.[15]
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark. A blue color will develop.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of 8-oxodG in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-oxodG in the samples by interpolating their absorbance values on the standard curve.
Biological Pathways and Experimental Workflows
Visualizing the biological origins of these biomarkers and the experimental process for their discovery is crucial for understanding their significance.
Caption: Experimental workflow for modified nucleoside biomarker discovery.
The origin of these biomarkers can be traced back to fundamental cellular processes. For instance, 1-methylguanosine is a product of tRNA degradation, while 8-oxodG results from the repair of oxidatively damaged DNA.
Caption: Origin of m1G from tRNA turnover and 8-oxodG from DNA repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary modified nucleosides as tumor markers in cancer of the urinary organs or female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nwlifescience.com [nwlifescience.com]
- 6. 8-hydroxy 2 deoxyguanosine ELISA Kit (ab201734) | Abcam [abcam.com]
- 7. books.rsc.org [books.rsc.org]
- 8. agrisera.com [agrisera.com]
- 9. Analysis, identification and determination of urinary modified nucleosides of cancer and AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Untargeted Metabolomics Pilot Study Using UHPLC-qTOF MS Profile in Sows’ Urine Reveals Metabolites of Bladder Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Personal protective equipment for handling 1-Methylguanosine (Standard)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 1-Methylguanosine, a methylated nucleoside used in various research applications, including as a tumor marker.[1][2] Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize health risks.
Hazard Identification and Personal Protective Equipment (PPE)
1-Methylguanosine is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Powder-free, latex-free nitrile or similar chemically resistant material. Double gloving is recommended. | Prevents skin contact and absorption.[4][5] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[5] |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. | Protects eyes from splashes and airborne particles of the compound.[4][6] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder form to prevent inhalation of dust particles, especially in poorly ventilated areas.[5][6] |
Safe Handling Workflow
Caption: Workflow for the safe handling of 1-Methylguanosine.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to mitigate risks. The following step-by-step procedures must be followed.
Step 1: Preparation and Weighing
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: All handling of solid 1-Methylguanosine should be conducted in a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation risk.[6]
-
Weighing: Use a dedicated spatula and weighing paper. Avoid creating dust.
Step 2: Experimental Procedures
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[6][7] In case of accidental contact, follow the first aid measures outlined below.
-
Transport: When moving solutions, use secondary containment to prevent spills.
Step 3: Decontamination and Disposal
-
Decontaminate Surfaces: After use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal:
-
Solid Waste: Dispose of unused 1-Methylguanosine and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled "Solid Chemical Waste" container.
-
Liquid Waste: Dispose of solutions containing 1-Methylguanosine in a labeled "Liquid Chemical Waste" container. Do not pour down the drain.[7]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat). Wash hands thoroughly after removing PPE.
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill Response Protocol
Caption: Spill response protocol for 1-Methylguanosine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
